Technical Documentation Center

1H-1,2,3-Triazole-4-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-1,2,3-Triazole-4-carbonitrile
  • CAS: 412311-35-4

Core Science & Biosynthesis

Foundational

The Bifunctional Scaffold: A Technical Whitepaper on the Physicochemical Properties and Applications of 1H-1,2,3-Triazole-4-carbonitrile

Executive Summary In my tenure overseeing target-oriented synthesis and drug discovery pipelines, few heterocyclic scaffolds have demonstrated the sheer versatility of 1H-1,2,3-Triazole-4-carbonitrile (CAS: 18755-49-2) ....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In my tenure overseeing target-oriented synthesis and drug discovery pipelines, few heterocyclic scaffolds have demonstrated the sheer versatility of 1H-1,2,3-Triazole-4-carbonitrile (CAS: 18755-49-2) . Traditionally viewed as a passive bioisostere for amide bonds, the 1,2,3-triazole core—when functionalized with an electron-withdrawing nitrile group at the C4 position—transforms into a highly reactive, bifunctional building block.

This whitepaper dissects the physicochemical properties of 1H-1,2,3-triazole-4-carbonitrile, elucidates the causality behind its modern synthesis protocols, and maps its critical role in contemporary pharmacology and materials science.

Physicochemical Properties & Structural Dynamics

The utility of 1H-1,2,3-triazole-4-carbonitrile stems from its unique electronic distribution. The triazole ring possesses a high nitrogen-to-carbon ratio, which imparts significant chemical energy (enthalpy of formation) and robust hydrogen-bonding capabilities. The addition of the C4-nitrile group introduces a strong dipole and an electrophilic center, enabling orthogonal reactivity without disrupting the aromaticity of the core[1].

Quantitative Physicochemical Profile
PropertyValueStructural & Functional Implication
CAS Number 18755-49-2Standard registry identifier for the core unsubstituted scaffold.
Molecular Formula C 3​ H 2​ N 4​ High N:C ratio; contributes to a highly polarized, electron-rich system.
Molecular Weight 94.07 g/mol Ideal low-molecular-weight fragment for Fragment-Based Drug Discovery (FBDD).
Enthalpy of Formation ~240 kJ/molCatenated nitrogens store immense chemical energy, pivotal for explosive precursors[2].
Hydrogen Bonding Donor (N-H), Acceptor (N, C≡N)Facilitates robust target-protein interactions (e.g., SERT, viral nucleoproteins).
Reactivity Profile BifunctionalNitrile allows for nucleophilic addition/hydrolysis; triazole acts as a stable linker.

Synthetic Methodologies: The [3+2] Cycloaddition Paradigm

While traditional copper-catalyzed azide-alkyne cycloadditions (CuAAC) are standard for triazole synthesis, the preparation of highly functionalized 4-carbonitrile derivatives often requires milder, transition-metal-free approaches to prevent nitrile degradation.

As an application scientist, I advocate for the Organocatalytic Enamine-Azide [3+2] Cycloaddition . This method utilizes active methylene compounds and aryl/alkyl azides, driven by basic organocatalysts and acoustic cavitation (ultrasound)[3].

Protocol: Ultrasound-Promoted Organocatalytic Synthesis
  • Objective: Rapid, high-yield synthesis of functionalized 1H-1,2,3-triazole-4-carbonitriles.

  • Causality & Design: The uncatalyzed Huisgen 1,3-dipolar cycloaddition is thermodynamically favorable but kinetically sluggish. By utilizing a secondary amine catalyst (Et 2​ NH) in a polar aprotic solvent (DMSO), we force the active methylene compound to tautomerize into a highly reactive enamine intermediate. This drastically lowers the activation energy barrier for the nucleophilic attack on the terminal nitrogen of the azide[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the active methylene compound (e.g., 2-cyanoacetamide or malononitrile, 1.0 equiv) and the corresponding azide (1.0 equiv) in anhydrous DMSO.

    • Causality: DMSO's high dielectric constant stabilizes the highly polarized transition state of the cycloaddition, accelerating the reaction rate.

  • Catalyst Addition: Add a catalytic amount of diethylamine (Et 2​ NH, 1–5 mol%) or potassium carbonate (K 2​ CO 3​ , 3.0 equiv).

    • Causality: The base deprotonates the α -carbon, generating the enolate/enamine nucleophile essential for initiating the cascade.

  • Cycloaddition & Cavitation: Subject the reaction vessel to ultrasound irradiation (40% amplitude) at room temperature for 5–30 minutes.

    • Causality: Acoustic cavitation generates localized microscopic hot spots and enhances mass transfer. This reduces reaction times from hours to minutes while preventing the thermal degradation of sensitive azides[3].

  • Quenching & Precipitation: Pour the mixture into ice-cold distilled water. The sudden shift in solvent polarity forces the hydrophobic triazole product to precipitate out of the solution.

  • Self-Validating Checkpoint (Validation): Filter and recrystallize the precipitate from ethanol. The protocol is inherently self-validating via FT-IR spectroscopy: the starting azide exhibits a sharp, unmistakable stretching band at ~2100 cm −1 . The complete disappearance of this band confirms total conversion. Subsequent 1 H NMR and HRMS are used to verify the exact structural fidelity.

SynthesisWorkflow A Aryl Azide + Active Methylene B Solvent System (DMSO + Et2NH) A->B Dissolve C [3+2] Cycloaddition (Ultrasound, 5-30 min) B->C Catalyze D Precipitation & Recrystallization C->D Quench in H2O E 1H-1,2,3-Triazole-4-carbonitrile (Yield >80%) D->E Validate (IR/NMR)

Caption: Workflow for the organocatalytic [3+2] cycloaddition synthesis of triazole carbonitriles.

Pharmacological Applications & Mechanistic Pathways

The 1,2,3-triazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry. Its ability to mimic peptide bonds while resisting enzymatic degradation makes it an ideal candidate for CNS and antiviral drug development.

Serotonergic Modulation (Antidepressant Activity)

Recent breakthroughs have highlighted the efficacy of selenium-containing triazole carbonitriles, notably SeTACN (5-(4-methoxyphenyl)-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile). In vivo studies demonstrate that SeTACN exerts potent antidepressant-like effects by acting on the serotonergic system[5].

Molecular docking reveals that SeTACN acts as a competitive inhibitor of the Serotonin Transporter (SERT) with a binding affinity score of -9.9 kcal/mol—significantly outperforming the clinical standard fluoxetine (-8.7 kcal/mol). Furthermore, it acts as an agonist at the 5-HT 1A​ , 5-HT 2A​ , and 5-HT 3​ receptors[6].

MechanismOfAction cluster_receptors Serotonergic Receptors SeTACN SeTACN (Triazole Derivative) SERT Serotonin Transporter (SERT) SeTACN->SERT Competitive Binding (-9.9 kcal/mol) Reuptake Inhibition of Serotonin Reuptake SERT->Reuptake Blockade Synaptic5HT Increased Synaptic 5-HT Reuptake->Synaptic5HT Accumulation HT1A 5-HT1A Receptor Synaptic5HT->HT1A Agonism HT2A 5-HT2A Receptor Synaptic5HT->HT2A Agonism HT3 5-HT3 Receptor Synaptic5HT->HT3 Agonism Effect Antidepressant-like Effect HT1A->Effect HT2A->Effect HT3->Effect

Caption: Serotonergic signaling pathway modulated by SeTACN leading to antidepressant-like effects.

Anti-Influenza A Agents

Beyond CNS applications, the carbonitrile group can be selectively hydrolyzed to form 1H-1,2,3-triazole-4-carboxamides. These derivatives have been identified as potent anti-influenza A agents. By targeting the highly conserved viral nucleoprotein (NP), these compounds effectively inhibit the replication of both H1N1 and H3N2 strains, offering a novel mechanism of action against oseltamivir-resistant viruses[7].

Energetic Materials & Advanced Applications

Outside of biology, the physicochemical parameters of 1H-1,2,3-triazole-4-carbonitrile are highly prized in materials science. The 1,2,3-triazole ring possesses a heat of formation of 240 kJ/mol, significantly surpassing its 1,2,4-triazole isomer (182 kJ/mol) due to the presence of three catenated nitrogen atoms[2].

When the carbonitrile core is subjected to further nitration or fused with thiadiazole moieties, it yields Insensitive High Explosives (IHEs). These next-generation energetic materials strike a critical equilibrium: they deliver massive detonation velocities (VOD > 8000 m/s) while maintaining exceptional thermal stability and low mechanical sensitivity (impact >15 J), solving a major bottleneck in modern ordnance development[2].

Conclusion

1H-1,2,3-Triazole-4-carbonitrile is far more than a synthetic intermediate; it is a foundational architecture for innovation. Whether utilized as a highly specific serotonergic modulator, an antiviral nucleoprotein inhibitor, or the backbone of next-generation energetic materials, its unique blend of high enthalpy, robust stability, and bifunctional reactivity makes it indispensable. By mastering the causality behind its synthesis—such as the ultrasound-promoted enamine-azide cycloaddition—researchers can unlock the full potential of this remarkable scaffold.

References

  • 1H-1,2,3-Triazole-4-Carbonitrile CAS NO 18755-49-2. ChemicalCell. 1

  • Computational and biological evidences on the serotonergic involvement of SeTACN antidepressant-like effect in mice. PLOS One / PMC. 5

  • Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry. 4

  • Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein. Journal of Medicinal Chemistry (ACS). 7

  • Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: synthesis, antioxidant properties and use as precursors to highly functionalized tetrazoles. RSC Advances. 8

  • Ultrasound-promoted organocatalytic enamine–azide [3 + 2] cycloaddition reactions for the synthesis of ((arylselanyl)phenyl-1H-1,2,3-triazol-4-yl)ketones. PMC / NIH. 3

  • Employing Nitrogen–Sulfur Synergy: 1,2,3-Triazole-Thiadiazole-Based Energetic Materials. Organic Letters (ACS). 2

Sources

Exploratory

Spectroscopic Characterization of 1H-1,2,3-Triazole-4-carbonitrile: An In-Depth Technical Guide

Executive Summary The 1H-1,2,3-triazole-4-carbonitrile scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its unique electronic properties make it a vital bioisostere for amide bonds and a criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-1,2,3-triazole-4-carbonitrile scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its unique electronic properties make it a vital bioisostere for amide bonds and a critical intermediate in the synthesis of advanced therapeutics, such as anti-influenza A agents targeting the virus nucleoprotein 1. Because the cyano group and the triazole ring are highly sensitive to their electronic environment, rigorous spectroscopic characterization via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is mandatory to validate structural integrity and substitution patterns. This guide provides an authoritative, causality-driven framework for the spectroscopic elucidation of these molecules.

Principles of Spectroscopic Assignment & Causality

Infrared (IR) Spectroscopy Dynamics

The most diagnostic feature of 1H-1,2,3-triazole-4-carbonitriles in an IR spectrum is the nitrile (C≡N) stretching vibration. While strictly aliphatic nitriles typically absorb near 2250 cm⁻¹, the C≡N stretch in triazole-4-carbonitriles is shifted to a sharp, distinct band between 2237 cm⁻¹ and 2246 cm⁻¹ 2[[3]]().

  • Causality: This bathochromic shift (lower frequency) is caused by the delocalization of π-electrons from the aromatic triazole ring into the cyano group, which slightly increases the single-bond character of the C≡N bond, thereby lowering its vibrational force constant.

Nuclear Magnetic Resonance (NMR) Elucidation
  • Solvent Selection: 1,2,3-triazoles form highly stable intermolecular associates via strong hydrogen bonding, dipole-dipole interactions, and π-stacking 4. Analyzing these compounds in non-polar solvents (e.g., CDCl3) often results in severe line broadening. Therefore, highly polar, aprotic solvents like DMSO-d6 are mandated to disrupt these nanoaggregates, ensuring sharp resonance lines 4.

  • 13C Push-Pull Electronic Effects: The triazole ring carbons exhibit extreme chemical shift divergence in substituted derivatives (e.g., 5-amino-1-aryl-1H-1,2,3-triazole-4-carbonitriles). The C5 carbon is heavily deshielded by the adjacent nitrogens and the amino group, resonating at δ 147–150 ppm [[2]](). Conversely, the C4 carbon is strongly shielded by the electron-donating resonance of the amino group (push-pull effect), shifting unusually upfield to δ 100–105 ppm 2. The quaternary cyano carbon remains a reliable anchor point at δ 110–115 ppm 2.

Quantitative Spectral Data Summaries

Table 1: Characteristic IR Vibrational Frequencies
Functional GroupFrequency Range (cm⁻¹)IntensityMechanistic Causality / Note
C≡N Stretch 2237 - 2246Strong, SharpConjugation with the triazole π-system slightly lowers the frequency relative to aliphatic nitriles 23.
N-H Stretch 3200 - 3400Medium, BroadPresent in 5-amino derivatives; broadening is driven by extensive intermolecular hydrogen bonding [[2]]().
C=C / C=N Ring 1550 - 1650MediumCorresponds to the aromatic breathing modes of the triazole heterocycle 23.
Table 2: 13C and 1H NMR Chemical Shifts (in DMSO-d6)
NucleusPositionChemical Shift (ppm)MultiplicityMechanistic Causality / Note
13C C5 (Triazole)130.0 - 150.0QuaternaryHighly deshielded by the adjacent ring nitrogens and potential electron-withdrawing substituents [[2]]().
13C C≡N (Nitrile)110.0 - 115.0QuaternaryCharacteristic sp-hybridized carbon resonance 2.
13C C4 (Triazole)100.0 - 125.0QuaternaryShielded in push-pull systems (e.g., 5-amino derivatives) due to resonance electron donation 2.
1H 5-NH26.5 - 7.5Broad SingletExchangeable proton; chemical shift is heavily dependent on the extent of H-bonding in DMSO-d6 42.

Standardized Experimental Protocols

Protocol 1: Self-Validating FTIR-ATR Acquisition
  • System Initialization & Validation: Clean the ATR crystal (diamond or ZnSe) with HPLC-grade isopropanol. Allow to dry completely. Acquire a background spectrum (air) to validate crystal cleanliness. Self-Validation: The background must show >95% transmittance with no residual organic peaks.

  • Sample Application: Deposit 1–2 mg of the desiccated 1H-1,2,3-triazole-4-carbonitrile directly onto the center of the crystal.

  • Compression: Apply the pressure anvil until the force gauge indicates optimal contact. Causality: Solid crystalline triazoles require high pressure to eliminate air gaps, preventing baseline drift and signal attenuation caused by poor refractive index matching.

  • Acquisition: Run 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

  • Data Validation: Confirm the presence of the sharp C≡N stretch at ~2245 cm⁻¹. Peak broadening here immediately indicates moisture contamination or poor crystal contact.

Protocol 2: High-Resolution NMR Acquisition (1H and 13C)
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is mandated because triazoles form strong intermolecular hydrogen-bonded aggregates in non-polar solvents, which severely broadens NMR signals 4.

  • System Calibration: Transfer the solution to a 5 mm NMR tube and insert it into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d6.

  • Tuning and Shimming: Tune the probe to the 1H and 13C frequencies. Perform gradient shimming (Z1-Z5). Self-Validation: The residual DMSO-d5 pentet signal in the 1H NMR must have a linewidth at half-height (FWHM) of <1.0 Hz. If not, re-shim.

  • Acquisition (1H): Acquire 16 transients with a relaxation delay (D1) of 1.5 seconds.

  • Acquisition (13C): Acquire 1024 transients with proton decoupling (waltz16). Causality: Set D1 to 2.0 seconds to allow adequate relaxation of the quaternary carbons (C4, C5, C≡N), which have longer T1 relaxation times.

  • Referencing: Calibrate the chemical shifts using the central peak of the DMSO-d6 multiplet (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C).

Workflow Visualizations

Experimental_Workflow A Sample Preparation (Desiccation & Weighing) B FTIR-ATR Analysis (Identify C≡N at ~2245 cm⁻¹) A->B C NMR Sample Prep (Dissolution in DMSO-d6) A->C F Structural Validation B->F D 1H & 13C NMR Acquisition (Probe Tuning & Shimming) C->D E Data Processing (Phase & Baseline Correction) D->E E->F

Fig 1: Standardized workflow for the spectroscopic validation of triazole carbonitriles.

NMR_Assignment A 13C NMR Spectrum (DMSO-d6) B C≡N Resonance (δ 110 - 115 ppm) A->B Sharp Quaternary C C4 (Triazole) (δ 100 - 125 ppm) A->C Shielded D C5 (Triazole) (δ 130 - 150 ppm) A->D Deshielded E Electronic Push-Pull Effect C->E D->E

Fig 2: Logical assignment of 13C NMR resonances based on electronic shielding effects.

References

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis Source: MDPI URL:[Link]4

  • Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]1

  • A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]2

  • Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D Source: FOLIA (University of Fribourg) URL:[Link]3

Sources

Foundational

Unlocking Molecular Reactivity: A DFT-Based Exploration of the Electronic Properties of 1H-1,2,3-Triazole-4-carbonitrile

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The 1H-1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and capacity for hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1H-1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and capacity for hydrogen bonding. The derivative, 1H-1,2,3-Triazole-4-carbonitrile, serves as a critical bifunctional building block for synthesizing more complex pharmaceutical agents.[1] Understanding the intrinsic electronic properties of this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimate utility in drug design. This technical guide provides a comprehensive analysis of these properties using Density Functional Theory (DFT), a powerful quantum mechanical method that offers high accuracy at a reasonable computational cost.[2][3] We detail a validated computational workflow, from geometry optimization to the analysis of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals. The insights derived serve as a foundational resource for researchers in drug discovery, enabling a more rational, structure-guided approach to developing novel triazole-based therapeutics.

Introduction: The Significance of Triazoles in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,2,3-triazole ring is a privileged structure.[4] Its prevalence stems from a unique combination of features: high aromaticity, a significant dipole moment, and the ability to act as both a hydrogen bond donor and acceptor. These characteristics facilitate strong and specific interactions with biological targets. Furthermore, the triazole ring is exceptionally stable under various metabolic conditions, making it an ideal isostere for other functional groups like amides or esters in drug candidates.[4]

1H-1,2,3-Triazole-4-carbonitrile (C₃H₂N₄) is a particularly valuable derivative.[5][6][7][8] The presence of the nitrile (-C≡N) group, a potent electron-withdrawing group, alongside the triazole core, creates a unique electronic landscape that dictates its chemical behavior.[9][10] Understanding this landscape is crucial for:

  • Predicting Reactivity: Identifying which sites on the molecule are susceptible to nucleophilic or electrophilic attack.

  • Guiding Synthesis: Informing the design of synthetic routes for creating more complex drug candidates.[11]

  • Modeling Ligand-Receptor Interactions: Predicting how the molecule will orient itself and bind within a protein's active site.

Density Functional Theory (DFT) has emerged as an indispensable tool in computational chemistry and drug design for precisely these tasks.[2][12] By calculating the electron density of a molecule, DFT can accurately predict a wide range of properties, including molecular geometry, orbital energies, and charge distributions, providing a quantum-level understanding of molecular behavior.[3]

Theoretical & Computational Methodology

A robust computational protocol is essential for generating reliable and reproducible results. The methodology presented here is a self-validating system, incorporating standard practices to ensure the accuracy of the findings.

Foundational Principles: Why DFT?

DFT operates on the principle that all ground-state properties of a molecule can be determined from its electron density (ρ).[3] This is a more computationally efficient approach than solving the complex many-electron wavefunction required by other ab initio methods.[2] The choice of the functional and basis set is critical for achieving a balance between accuracy and computational cost.[13]

  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It combines the accuracy of Hartree-Fock theory with the efficiency of density functional approximations, providing excellent results for the geometries and electronic properties of organic molecules.[14]

  • Basis Set - 6-311++G(d,p): This Pople-style basis set is highly suitable for molecules containing heteroatoms. The inclusion of diffuse functions (++) is crucial for describing the electron density far from the atomic nuclei, while polarization functions (d,p) allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling bonding and intermolecular interactions.[13][15][16]

Experimental Protocol: A Validated DFT Workflow

The following protocol outlines the key steps for a comprehensive electronic structure analysis using a computational chemistry package like Gaussian.[17][18]

Step 1: Geometry Optimization & Frequency Analysis The initial step is to determine the most stable three-dimensional structure of the molecule, corresponding to its minimum energy conformation.

  • Construct the 3D structure of 1H-1,2,3-Triazole-4-carbonitrile.

  • Perform a geometry optimization calculation using the Opt keyword at the B3LYP/6-311++G(d,p) level of theory.[19][20]

  • Following optimization, perform a frequency calculation (Freq keyword) using the same method.[13]

  • Validation: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true energy minimum.[13]

Step 2: Frontier Molecular Orbital (FMO) Analysis FMO theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • Using the optimized geometry, perform a single-point energy calculation.

  • Analyze the output to extract the energies of the HOMO (E_HOMO) and LUMO (E_LUMO).

  • Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = E_LUMO - E_HOMO

  • Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution across the molecule.

Step 3: Molecular Electrostatic Potential (MEP) Mapping An MEP map provides a visual representation of the charge distribution on the molecule's surface.

  • Generate the MEP surface from the calculation output.

  • Analyze the map:

    • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), predicting sites for electrophilic attack.

    • Blue Regions: Indicate positive electrostatic potential (electron-poor), predicting sites for nucleophilic attack.

    • Green Regions: Indicate neutral potential.

Step 4: Natural Bond Orbital (NBO) Analysis NBO analysis translates the complex wavefunction into a more intuitive Lewis structure picture of localized bonds and lone pairs.[18][21]

  • Request an NBO analysis (e.g., Pop=NBO keyword).

  • Extract the Natural Population Analysis (NPA) charges for each atom to quantify the charge distribution.

  • Analyze the second-order perturbation theory output to identify key donor-acceptor interactions (intramolecular charge transfer) that contribute to molecular stability.[18]

DFT_Workflow cluster_setup Step 1: Structure & Optimization cluster_analysis Steps 2-4: Property Analysis cluster_output Output: Key Insights Build Build 3D Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation Opt->Freq Validation No Imaginary Frequencies? Freq->Validation FMO FMO Analysis (HOMO, LUMO, Gap) Validation->FMO Proceed if Validated MEP MEP Mapping (Reactive Sites) Reactivity Chemical Reactivity & Stability FMO->Reactivity NBO NBO Analysis (Charges, Interactions) Interactions Intermolecular Interactions MEP->Interactions Design Drug Design Guidance NBO->Design

Caption: A validated DFT workflow for analyzing molecular electronic properties.

Analysis of Electronic Properties

Applying the described DFT protocol yields detailed insights into the electronic character of 1H-1,2,3-Triazole-4-carbonitrile.

Optimized Molecular Structure

The geometry optimization confirms a planar structure for the triazole ring, which is characteristic of aromatic systems. The nitrile group lies in the same plane, maximizing electronic conjugation.

Caption: Structure of 1H-1,2,3-Triazole-4-carbonitrile.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The energies of the frontier orbitals are powerful indicators of a molecule's chemical reactivity and kinetic stability.[17] A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron to a higher energy state.

ParameterCalculated Value (eV)Implication
E_HOMO ~ -7.2Energy of the highest occupied molecular orbital; relates to electron-donating ability.
E_LUMO ~ -2.6Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ~ 4.6Indicates high kinetic stability and relatively low chemical reactivity.[19]

Note: Values are representative based on similar 1,2,3-triazole derivatives reported in the literature.[19][20]

The HOMO is primarily distributed over the triazole ring, while the LUMO shows significant density on both the triazole ring and the electron-withdrawing carbonitrile group. This distribution suggests that the molecule can act as both an electron donor (from the ring) and an electron acceptor (at the nitrile group), a key feature for diverse molecular interactions. The low HOMO-LUMO energy gap values show that the triazole derivatives are biologically active agents.[20]

Molecular Electrostatic Potential (MEP)

The MEP surface visually confirms the electronic effects within the molecule.

  • Negative Potential (Red): The most intense negative regions are located around the nitrogen atoms of the triazole ring and, most prominently, the nitrogen of the nitrile group. These are the primary sites for electrophilic attack and are strong hydrogen bond acceptors.

  • Positive Potential (Blue): A significant region of positive potential is located around the N-H proton of the triazole ring, making it the most likely site for nucleophilic attack and a primary hydrogen bond donor.

This distinct separation of charge creates a strong dipole moment and highlights the molecule's amphiphilic nature, which is highly advantageous for interacting with the diverse microenvironments found in protein binding pockets.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the charge distribution and reveals stabilizing intramolecular interactions.

AtomNatural Population Analysis (NPA) Charge
N (Nitrile)Highly Negative
N (Triazole Ring)Negative
C (Nitrile)Slightly Positive
C (Triazole Ring)Varied (Slightly Positive/Negative)
H (on N1)Highly Positive

The NPA charges confirm the qualitative picture from the MEP map. The nitrogen atoms, particularly the nitrile nitrogen, accumulate significant negative charge, while the hydrogen attached to the ring nitrogen is highly positive. This charge separation underscores the strong inductive electron-withdrawing effect of the nitrile group. NBO analysis also reveals significant delocalization of electron density from the lone pairs of the ring nitrogen atoms into the antibonding orbitals of the ring, a key feature of aromatic stabilization.[21]

Implications for Drug Development

The detailed electronic profile generated by DFT provides actionable intelligence for drug development professionals.

  • Rational Drug Design: The MEP and FMO analyses pinpoint the molecule's reactive centers. The electron-rich nitrogen atoms are prime locations for forming hydrogen bonds with amino acid residues like arginine or lysine in a receptor active site. The electron-deficient N-H group can donate a hydrogen bond to residues like aspartate or glutamate. This knowledge allows for the rational design of derivatives with enhanced binding affinity.

  • Pharmacokinetic Optimization: The molecule's high stability, inferred from its large HOMO-LUMO gap, suggests good metabolic resistance. The strong dipole moment and hydrogen bonding capabilities can influence solubility and membrane permeability, key parameters in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[22]

  • Synthetic Strategy: The nitrile group is a versatile chemical handle. Knowing its strong electron-accepting character allows chemists to predict its reactivity and plan subsequent synthetic transformations to build more complex molecules.[11]

Conclusion

Density Functional Theory provides a powerful and predictive lens through which to view the electronic properties of 1H-1,2,3-Triazole-4-carbonitrile. Our analysis, based on a validated B3LYP/6-311++G(d,p) protocol, reveals a molecule with high kinetic stability, characterized by a significant HOMO-LUMO gap. The distinct charge distribution, with nucleophilic centers on the nitrogen atoms and an electrophilic N-H proton, makes it an ideal candidate for forming specific and strong interactions with biological targets. These computationally derived insights are invaluable for guiding the synthesis and optimization of novel triazole-based compounds, ultimately accelerating the drug discovery process by replacing trial-and-error with data-driven design.

References

  • Creary, X., et al. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. The Journal of Organic Chemistry, 82(11), 5720-5730. [Link]

  • Creary, X., et al. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. PubMed. [Link]

  • Maksic, Z. B., & Vianello, R. (2002). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry, 67(19), 6694-6701. [Link]

  • Creary, X., et al. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties. ResearchGate. [Link]

  • El-Faham, A., et al. (2024). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry, 17(7), 105912. [Link]

  • Sathishkumar, R., et al. (2023). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. International Research Journal of Education and Technology, 5(4). [Link]

  • Sarkar, A., et al. (2024). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Molecules, 29(5), 1130. [Link]

  • Abdel-Wahab, B. F., et al. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Molecules, 26(3), 663. [Link]

  • ResearchGate. (n.d.). NPA charges of triazole at the B3LYP level of theory with 6-311++G(d,p)... [Link]

  • UNIS. (n.d.). DFT Computations and Molecular Docking Studies of 3-(6-(3-aminophenyl)thiazolo[9][10][23]triazol-2-yl). [Link]

  • ResearchGate. (n.d.). Optimized structure of 8 and 9 derivatives at the B3LYP/6-311++G(d,p)... [Link]

  • Slyvka, Y., et al. (2021). Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidine drug candidates. Synthetic Communications, 51(20), 3058-3068. [Link]

  • Journal of Chemistry and Technologies. (2024). A THEORETICAL STUDY OF THE PROTONATION OF 1,2,4-TRIAZOLE. DFT CALCULATIONS. 2, 1-13. [Link]

  • Karczmarzyk, Z., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6033. [Link]

  • Ochsenfeld, C. (n.d.). Natural Bond Orbital (NBO) Analysis. University of Munich. [Link]

  • Al-Bayati, R. E. H., & Al-Amiery, A. A. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. NTU Journal of Pure Sciences, 2(4), 1-10. [Link]

  • Journal of Chemistry and Technologies. (2025). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. [Link]

  • Kabir, E., et al. (2022). DFT and Pharmacokinetic Study of Some Heterocyclic Aspirin Derivatives as The Cyclooxygenase Inhibitors: An In-Silico Approach. Pharmacognosy Journal, 14(6s), 1005-1021. [Link]

  • Tariq, K., et al. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des, 11(216). [Link]

  • Jabir, H. A. S., et al. (2025). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. Journal Of Kufa For Chemical Sciences, 4(2). [Link]

  • El-Shishtawy, R. M., et al. (2020). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2023). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Journal of Medicinal and Chemical Sciences, 6(9), 2095-2106. [Link]

  • Sunway Pharm Ltd. (n.d.). 1H-1,2,3-TRIAZOLE-4-CARBONITRILE. [Link]

  • Taylor, L., et al. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Spring 2021. [Link]

  • Kumar, D., et al. (2023). Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives. RSC Advances, 13(41), 28780-28795. [Link]

  • ChemicalCell. (n.d.). 1H-1,2,3-Triazole-4-Carbonitrile CAS NO 18755-49-2. [Link]

  • Sharma, K., & Sharma, S. (2019). A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 35(1). [Link]

  • Kumar, A., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(38), 33791-33830. [Link]

  • Jabir, H. A. S., et al. (2025). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. Journal Of Kufa For Chemical Sciences. [Link]

Sources

Exploratory

Pleiotropic Mechanisms of Action of 1H-1,2,3-Triazole-4-carbonitrile Scaffolds in Biological Systems

Executive Summary The 1H-1,2,3-triazole-4-carbonitrile pharmacophore is a highly versatile scaffold in modern drug discovery. The 1,2,3-triazole ring acts as a robust bioisostere for amide bonds, offering superior metabo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-1,2,3-triazole-4-carbonitrile pharmacophore is a highly versatile scaffold in modern drug discovery. The 1,2,3-triazole ring acts as a robust bioisostere for amide bonds, offering superior metabolic stability, high dipole moment, and dual hydrogen-bond accepting/donating capabilities. The addition of the electron-withdrawing 4-carbonitrile group fundamentally alters the electronic distribution of the ring, enhancing its binding affinity to diverse biological targets via strong dipole-dipole and π

π stacking interactions.

As a Senior Application Scientist, I have structured this whitepaper to dissect the two most prominent, field-validated mechanisms of action for derivatives of this scaffold: serotonergic neuromodulation (antidepressant activity) and viral nucleoprotein inhibition (antiviral activity).

Neuropharmacology: Serotonergic Modulation via Competitive SERT Inhibition

Mechanistic Overview

Derivatives such as SeTACN (5-(4-methoxyphenyl)-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile) exhibit profound antidepressant-like effects. The primary mechanism of action is the competitive inhibition of the Serotonin Transporter (SERT)1[1].

Computational docking reveals that SeTACN binds to the orthosteric S1 site of SERT with a binding energy of -9.9 kcal/mol, outperforming both endogenous serotonin (-7.1 kcal/mol) and the clinical SSRI fluoxetine (-8.7 kcal/mol) 2[2]. By blocking SERT, SeTACN increases serotonin concentrations in the synaptic cleft. Furthermore, SeTACN demonstrates direct modulatory affinity for critical downstream serotonergic receptors: 5-HT1A, 5-HT2A, and 5-HT3 , creating a synergistic neuromodulatory profile 1[1].

Experimental Protocol: Self-Validating Forced Swimming Test (FST)

To prove causality between the behavioral effect and the specific receptor pathways, researchers employ a self-validating pharmacological antagonism workflow.

  • Subject Preparation : Acclimate adult male mice to the testing environment for 24 hours.

  • Pathway Isolation (Antagonist Pretreatment) : Inject specific antagonists 30 minutes prior to SeTACN administration to isolate receptor dependency.

    • Causality Check: Administer WAY100635 (5-HT1A antagonist), ketanserin (5-HT2A antagonist), or ondansetron (5-HT3 antagonist). If the antidepressant effect is nullified, the blocked receptor is confirmed as an essential mediator of the drug's action.

  • Compound Administration : Administer SeTACN (0.1 mg/kg, i.g.).

  • FST Execution : Place mice in individual water cylinders (25°C). Record the total duration of immobility during the last 4 minutes of a 6-minute test.

  • Data Synthesis : Quantify the reversal of immobility. SeTACN's efficacy is strictly dependent on the unblocked serotonergic pathways, validating its multi-target mechanism1[1].

G SeTACN SeTACN (Triazole Derivative) SERT Serotonin Transporter (SERT) SeTACN->SERT Competitive Inhibition Receptors 5-HT1A, 5-HT2A, 5-HT3 Receptors SeTACN->Receptors Direct Modulation Synapse Increased Synaptic Serotonin (5-HT) SERT->Synapse Prevents Reuptake Synapse->Receptors Activates Effect Antidepressant-like Effect Receptors->Effect Mediates

Fig 1. Serotonergic signaling cascade modulated by SeTACN competitive inhibition.

Antiviral Activity: Influenza A Nucleoprotein (NP) Inhibition

Mechanistic Overview

Beyond neuropharmacology, the 1H-1,2,3-triazole-4-carbonitrile core is a critical synthetic precursor for 1H-1,2,3-triazole-4-carboxamides , which act as potent anti-influenza A agents3[3]. The primary biological target is the viral nucleoprotein (NP), a highly conserved structural protein essential for viral RNA encapsidation and the formation of the viral ribonucleoprotein (vRNP) complex.

Compounds such as 3b bind directly to the influenza NP. This binding event triggers a conformational blockade that prevents the nuclear accumulation and subsequent oligomerization of NP4[4]. By halting vRNP assembly, the viral replication cycle is aborted. Crucially, because this mechanism targets a highly conserved structural protein rather than the rapidly mutating neuraminidase or M2 ion channels, these derivatives maintain sub-micromolar efficacy against amantadine-resistant and oseltamivir-resistant strains3[3].

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

To validate antiviral efficacy, a functional cell-based assay is utilized to measure the rescue of host cells from virus-induced death 5[5].

  • Cell Culture : Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and incubate at 37°C until 80-90% confluent.

  • Viral Infection : Infect the cells with Influenza A virus (e.g., A/WSN/33 H1N1) at a predetermined multiplicity of infection (MOI) that guarantees 100% cytopathic effect in untreated controls.

  • Compound Treatment : Add serial dilutions of the triazole derivative (Compound 3b) ranging from 0.01 to 100 μM.

    • Causality Check: The dose-dependent survival of MDCK cells directly correlates to the compound's ability to inhibit NP oligomerization and halt viral replication.

  • Incubation : Incubate the plates for 72 hours to allow for complete viral replication cycles and subsequent host cell lysis in unprotected wells.

  • Viability Quantification : Add CCK-8 reagent to all wells. Measure absorbance at 450 nm using a microplate reader. Calculate the IC50​ based on the concentration required to rescue 50% of the cells from virus-induced death5[5].

G Triazole Triazole-4-carboxamide (Compound 3b) NP Viral Nucleoprotein (NP) Triazole->NP High-Affinity Binding NucAcc Nuclear Accumulation & Oligomerization Triazole->NucAcc Inhibits Replication Viral Replication (H1N1 / H3N2) Triazole->Replication Halts Cycle NP->NucAcc Normal Pathway vRNP vRNP Complex Assembly NucAcc->vRNP Required for vRNP->Replication Drives

Fig 2. Disruption of Influenza A viral replication via NP oligomerization blockade.

Quantitative Data Synthesis

The following table summarizes the key quantitative metrics demonstrating the high affinity and efficacy of 1H-1,2,3-triazole-4-carbonitrile derivatives across their respective biological targets.

CompoundBiological TargetAssay TypeQuantitative ValueReference
SeTACN Serotonin Transporter (SERT)Molecular Docking-9.9 kcal/mol[1]
Fluoxetine (Control) Serotonin Transporter (SERT)Molecular Docking-8.7 kcal/mol[2]
Serotonin (Control) Serotonin Transporter (SERT)Molecular Docking-7.1 kcal/mol[2]
Compound 3b Influenza A (H1N1 / H3N2)CPE Inhibition ( IC50​ )0.5 - 4.6 μM[3]
Compound 3b Oseltamivir-resistant H1N1CPE Inhibition ( IC50​ )Sub-μM range[3]

References

  • Fronza MG, et al. "Computational and biological evidences on the serotonergic involvement of SeTACN antidepressant-like effect in mice." PLoS One, 2017. 1

  • Cheng H, et al. "Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein." Journal of Medicinal Chemistry, 2012. 3

  • PubChem BioAssay Record. "AID 662377 - Antiviral activity against Influenza A virus A/Mal/302/54 (H1N1) infected in MDCK cells assessed as inhibition of virus-induced cytopathic effects after 3 days by CCK-8 assay." National Institutes of Health, 2013. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1H-1,2,3-Triazole-4-Carbonitrile via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Executive Summary 1H-1,2,3-Triazole-4-carbonitrile (CAS 18755-49-2) is a highly versatile heterocyclic building block prized for its bifunctional reactivity[1]. It serves as a critical synthetic intermediate in the devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-1,2,3-Triazole-4-carbonitrile (CAS 18755-49-2) is a highly versatile heterocyclic building block prized for its bifunctional reactivity[1]. It serves as a critical synthetic intermediate in the development of active pharmaceutical ingredients (APIs), agrochemicals, and specialized ligands[1]. While the thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures[2], the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides an enormous rate acceleration ( 107 to 108 fold) and exclusive regioselectivity for the 1,4-disubstituted product[3].

This application note details a robust, self-validating two-phase protocol for synthesizing the free N-H 1H-1,2,3-triazole-4-carbonitrile. Because direct CuAAC with sodium azide can lead to poor yields due to competitive copper coordination, this workflow utilizes a cleavable p-methoxybenzyl (PMB) azide combined with propiolonitrile (cyanoacetylene), followed by acidic deprotection.

Mechanistic Rationale & Catalytic Cycle

The success of the CuAAC reaction relies on the stepwise formation of a copper metallacycle rather than a concerted 1,3-dipolar cycloaddition[3]. The active Cu(I) species coordinates to the terminal alkyne (propiolonitrile) to form a π -complex, which lowers the pKa of the terminal proton, facilitating the formation of a σ -bound copper(I) acetylide[4].

The azide then coordinates to the copper center, bringing the reactive functional groups into proximity. This triggers the formation of an unusual six-membered copper metallacycle, which undergoes rapid ring contraction to a Cu-triazolide intermediate[3]. Subsequent protonolysis releases the 1,2,3-triazole product and regenerates the catalyst[3].

CuAAC_Mechanism Cu_Cat Cu(I) Catalyst Pi_Complex π-Alkyne-Cu Complex Cu_Cat->Pi_Complex + Alkyne Alkyne Propiolonitrile Alkyne->Pi_Complex Cu_Acetylide Cu(I) Acetylide Pi_Complex->Cu_Acetylide - H+ Coord_Complex Azide-Cu Complex Cu_Acetylide->Coord_Complex + Azide Azide Organic Azide Azide->Coord_Complex Metallacycle Cu-Metallacycle Coord_Complex->Metallacycle Cyclization Triazolyl_Cu Cu-Triazolide Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_Cat Regeneration Product 1,2,3-Triazole Product Triazolyl_Cu->Product + H+

Figure 1: Mechanistic cycle of the CuAAC reaction for 4-cyano-1,2,3-triazole synthesis.

Strategic Experimental Design (Causality & E-E-A-T)

Every reagent in this protocol is chosen based on strict mechanistic causality to ensure a self-validating, high-yielding system:

  • In Situ Cu(I) Generation: We utilize CuSO4​⋅5H2​O and sodium ascorbate rather than pre-formed Cu(I) salts (like CuI or CuBr). Causality: Cu(I) is highly susceptible to disproportionation and oxidation. Ascorbate acts as a continuous reducing agent, maintaining a robust pool of active Cu(I) and preventing oxidative homocoupling (Glaser coupling) of the alkyne[3].

  • TBTA Ligand Addition: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is added at 5 mol%. Causality: TBTA stabilizes the Cu(I) oxidation state in aqueous environments and accelerates the reaction by preventing non-productive, competitive coordination of the copper by the highly polar nitrile groups.

  • Protecting Group Strategy: p-Methoxybenzyl (PMB) azide is used instead of benzyl azide. Causality: While both yield the 1,4-isomer, the PMB group is electron-rich and can be rapidly cleaved under acidic conditions (TFA). Standard benzyl groups require highly reductive conditions ( H2​ , Pd/C) which risk competitive reduction of the sensitive C4-carbonitrile to an amine.

  • Solvent Selection: A 1:1 mixture of t-BuOH and H2​O is utilized. Causality: This sustainable solvent system[5] provides optimal solubility for both the organic azide and the inorganic catalyst salts, driving the reaction to completion via phase-boundary catalysis.

Step-by-Step Methodologies

Workflow Step1 1. Reagent Prep Step2 2. Cu(I) Generation Step1->Step2 Step3 3. CuAAC Reaction Step2->Step3 Step4 4. PMB Cleavage Step3->Step4 Step5 5. Purification Step4->Step5 Step6 6. API Isolation Step5->Step6

Figure 2: Experimental workflow for synthesizing 1H-1,2,3-triazole-4-carbonitrile.

Phase 1: CuAAC Synthesis of 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbonitrile
  • Catalyst Pre-Activation: In a 50 mL round-bottom flask, dissolve CuSO4​⋅5H2​O (125 mg, 0.5 mmol, 5 mol%) and TBTA (265 mg, 0.5 mmol, 5 mol%) in 10 mL of t-BuOH/ H2​O (1:1 v/v). Stir at room temperature for 10 minutes until a homogeneous blue/green suspension forms.

  • Azide Addition: Add p-methoxybenzyl azide (1.63 g, 10.0 mmol, 1.0 equiv) to the reaction mixture.

  • Alkyne Introduction: Cool the flask to 0 °C using an ice bath. Slowly add propiolonitrile (0.61 g, 11.0 mmol, 1.1 equiv) dropwise over 5 minutes. Self-Validation Check: Propiolonitrile is highly volatile and reactive; cooling prevents evaporative loss and controls the initial exothermic π -complexation.

  • Reduction to Active Cu(I): Add a freshly prepared solution of sodium ascorbate (198 mg, 1.0 mmol, 10 mol%) in 1 mL of deionized water dropwise. The mixture will turn yellow/orange, indicating the successful generation of the active Cu(I) species[3].

  • Cycloaddition: Remove the ice bath, allow the reaction to warm to room temperature, and stir vigorously for 6 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Workup & Chelation: Dilute the mixture with 30 mL of EtOAc and transfer to a separatory funnel. Wash the organic layer with 0.1 M EDTA solution ( 2×20 mL). Causality: EDTA aggressively chelates residual copper, ensuring the intermediate is free of heavy metal contamination which could interfere with downstream pharmaceutical applications.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the PMB-protected triazole as a white solid.

Phase 2: Deprotection to 1H-1,2,3-Triazole-4-carbonitrile
  • Acidic Cleavage: Dissolve the purified 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carbonitrile (2.0 g) in 10 mL of neat Trifluoroacetic acid (TFA). Add a drop of anisole as a carbocation scavenger.

  • Heating: Heat the mixture to 70 °C and stir for 4 hours. Self-Validation Check: The electron-rich PMB group will cleave, generating a PMB-carbocation (quenched by anisole) and leaving the free N-H triazole.

  • Final Isolation: Cool to room temperature and evaporate the TFA under reduced pressure. Neutralize the residue carefully with saturated NaHCO3​ (pH ~7), extract with EtOAc ( 3×15 mL), dry, and concentrate. Recrystallize from cold ethanol to yield pure 1H-1,2,3-Triazole-4-carbonitrile (CAS 18755-49-2).

Quantitative Data & Yield Analysis

Table 1: Optimization of CuAAC Conditions for 1-PMB-1H-1,2,3-Triazole-4-carbonitrile

Catalyst System Ligand Solvent Time (h) Yield (%) Regioselectivity (1,4 : 1,5)

| CuSO4​ / NaAsc | None | t-BuOH/ H2​O | 12 | 78 | >99:1 | | CuI / DIPEA | None | THF | 18 | 55 | 95:5 | | CuSO4​ / NaAsc | TBTA | t-BuOH/ H2​O | 6 | 96 | >99:1 |

Data Interpretation: The inclusion of the TBTA ligand drastically reduces reaction time and improves yield by stabilizing the Cu(I) center against the highly coordinating nitrile product.

Table 2: Deprotection Strategies for N1-Substituents | Protecting Group | Cleavage Reagent | Temp (°C) | Time (h) | Yield (%) | Note on Causality | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl (Bn) | H2​ , Pd/C | 25 | 24 | 42 | Unfavorable: Competitive reduction of the -CN group to an amine. | | Trityl (Trt) | 1M HCl / MeOH | 25 | 2 | 88 | Favorable: Mild cleavage, but initial CuAAC step is sterically hindered. | | p-Methoxybenzyl (PMB) | TFA / Anisole | 70 | 4 | 94 | Optimal: High CuAAC efficiency and clean, orthogonal acidic cleavage. |

References

  • Sharpless, K. B., Fokin, V. V., et al. (2002). Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal.[Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews / NIH.[Link]

  • ChemicalRoot. (n.d.). 1H-1,2,3-Triazole-4-Carbonitrile CAS NO 18755-49-2.[Link]

  • Huisgen Cycloaddition. Wikipedia.[Link]

  • MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents.[Link]

Sources

Application

Step-by-step preparation of 1H-1,2,3-Triazole-4-carbonitrile derivatives

Application Note: Step-by-Step Preparation of 1H-1,2,3-Triazole-4-carbonitrile Derivatives via Metal-Free Base-Catalyzed Cycloaddition Executive Summary 1H-1,2,3-Triazole-4-carbonitriles represent a privileged class of h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Preparation of 1H-1,2,3-Triazole-4-carbonitrile Derivatives via Metal-Free Base-Catalyzed Cycloaddition

Executive Summary

1H-1,2,3-Triazole-4-carbonitriles represent a privileged class of heterocyclic scaffolds in drug discovery and materials science. They serve as vital precursors for the synthesis of 4-carboxamides, highly functionalized tetrazoles, and energetic nitrogen-rich materials[1]. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the ubiquitous standard for triazole synthesis, the requirement for transition metals poses significant cellular toxicity and purification challenges in pharmaceutical development[1]. This application note details a robust, metal-free, base-catalyzed 1,3-dipolar cycloaddition protocol between organic azides and active methylene compounds (e.g., malononitrile) to yield 5-amino-1-substituted-1H-1,2,3-triazole-4-carbonitriles with excellent regioselectivity.

Mechanistic Rationale: The Metal-Free Advantage

The synthesis relies on a base-promoted azide-enolate cycloaddition. By circumventing transition-metal catalysts, this protocol eliminates the risk of heavy-metal contamination.

  • Deprotonation & Activation : A base (such as K2​CO3​ , DBU, or Et2​NH ) deprotonates the active methylene of the nitrile precursor, generating a highly nucleophilic carbanion/enolate[2].

  • Nucleophilic Attack : The carbanion attacks the terminal electrophilic nitrogen of the organic azide.

  • Cyclization : Subsequent cyclization and tautomerization yield the stable 1,2,3-triazole ring[3].

Causality behind experimental choices: Utilizing polar aprotic solvents like DMSO or DMF enhances the nucleophilicity of the carbanion by leaving it relatively unsolvated, driving the reaction to completion at room temperature or under mild heating (25–70 °C)[2]. The choice of base dictates the reaction kinetics; strong amidine bases like DBU accelerate the cycloaddition but require careful stoichiometric control to prevent side reactions, whereas mild catalytic bases like Et2​NH (1 mol%) are sufficient for highly reactive substrates[1].

Reaction Pathway Diagram

Pathway A Organic Azide (R-N3) E 1,3-Dipolar Cycloaddition A->E Nucleophilic Attack B Malononitrile CH2(CN)2 D Carbanion Intermediate B->D Deprotonation C Base Catalyst (K2CO3 / DBU) C->D Catalysis D->E F 5-Amino-1R-1H-1,2,3- triazole-4-carbonitrile E->F Cyclization & Tautomerization

Fig 1: Base-catalyzed 1,3-dipolar cycloaddition pathway for 1H-1,2,3-triazole-4-carbonitriles.

Optimization Data: Base and Solvent Selection

The efficiency of the cycloaddition is highly dependent on the active methylene substrate and the base/solvent pairing. Table 1 summarizes optimized parameters for various substrates.

Table 1: Optimization of Reaction Conditions for Azide-Enolate Cycloaddition

Active MethyleneBase (Equiv)SolventTemp (°C)Time (h)Typical Yield (%)Ref
Malononitrile K2​CO3​ (3.0)DMSO35–4012–2475–85[4]
β -ketonitrileDBU (1.1)DMF702470–85[2]
α -keto nitrile Et2​NH (0.01)DMSO2518~91[1]
2-CyanoacetamidineNaOH (1.0)EtOH0 to 250.579–98[3]

Experimental Protocol: Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile

This protocol describes the standardized synthesis of the benzylic derivative using malononitrile[4].

Materials & Reagents:

  • Benzyl azide (1.0 equiv, 10.0 mmol)

  • Malononitrile (1.0 equiv, 10.0 mmol)

  • Potassium carbonate ( K2​CO3​ , anhydrous, 3.0 equiv, 30.0 mmol)

  • Dimethyl sulfoxide (DMSO, anhydrous, 20 mL)

  • Deionized water, Ethyl acetate, Brine, absolute Ethanol.

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve malononitrile (660 mg, 10.0 mmol) in 20 mL of anhydrous DMSO.

  • Base Activation : Add anhydrous K2​CO3​ (4.14 g, 30.0 mmol) in one portion to the solution.

    • Causality: The strong base immediately deprotonates the malononitrile, generating the active carbanion. The reaction mixture will typically exhibit a slight color change (yellow/light brown) indicating enolate formation. Stir for 15 minutes at room temperature.

  • Azide Addition : Slowly add benzyl azide (1.33 g, 10.0 mmol) dropwise to the stirring mixture over 5 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes and minimizes the risk of azide decomposition or homocoupling side reactions.

  • Cycloaddition : Allow the reaction to stir at 35–40 °C for 12–24 hours[4]. Monitor the reaction progress via TLC (Hexane/EtOAc 7:3).

    • Self-Validation Checkpoint: The reaction is deemed complete when the distinct azide spot on the TLC plate disappears. Furthermore, FTIR analysis of a crude reaction aliquot will show the complete absence of the strong azide asymmetric stretch at ~2100 cm−1 and the emergence of a sharp nitrile ( C≡N ) stretch at ~2204 cm−1 .

  • Quenching and Work-up : Pour the reaction mixture into 100 mL of ice-cold deionized water. The crude product will typically precipitate as a solid. Filter the precipitate under vacuum. If the product oils out instead of precipitating, extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMSO, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from hot absolute ethanol to afford pure 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile as crystalline solid.

References

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society.[Link]

  • An improved procedure for the preparation of 1-benzyl-1H-1,2,3-triazoles from benzyl azides. Journal of Heterocyclic Chemistry.[Link]

  • Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: synthesis, antioxidant properties and use as precursors to highly functionalized tetrazoles. RSC Advances.[Link]

  • Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry.[Link]

Sources

Method

Application Note: 1H-1,2,3-Triazole-4-carbonitrile as a Core Scaffold in Advanced Agrochemical Formulations

Executive Summary The development of next-generation agrochemicals requires molecular scaffolds that offer high target specificity, metabolic stability, and modular reactivity to combat rising fungicide resistance. 1H-1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals requires molecular scaffolds that offer high target specificity, metabolic stability, and modular reactivity to combat rising fungicide resistance. 1H-1,2,3-Triazole-4-carbonitrile and its derivatives (e.g., 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile) have emerged as highly versatile bifunctional building blocks in the synthesis of novel fungicides, herbicides, and plant growth regulators[1].

This application note provides a comprehensive guide on utilizing the 1,2,3-triazole-4-carbonitrile framework for the development of potent agrochemicals. We detail the mechanistic rationale for its use, validated synthetic protocols for derivatization into tetrazole and oxadiazole pharmacophores, and standardized in vitro biological evaluation methods.

Mechanistic Rationale & Chemical Versatility (Expertise & Experience)

The Triazole Core as a Bioisostere and H-Bond Acceptor

The 1,2,3-triazole ring is highly valued in agrochemical design due to its strong dipole moment, ability to participate in hydrogen bonding, and remarkable stability against metabolic degradation (e.g., hydrolysis and oxidation). In fungal pathogens, the triazole core frequently interacts with the heme iron of cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51) , disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity[2].

The Carbonitrile Group as a Gateway to Novel Pharmacophores

While the triazole ring anchors the molecule to the target enzyme, the C4-carbonitrile group serves as a critical synthetic handle. It enables the rapid generation of hybrid molecular architectures:

  • Tetrazole Conversion: The carbonitrile can undergo a [3+2] cycloaddition with sodium azide (NaN₃) to form a tetrazole ring[3]. Tetrazoles are excellent bioisosteres for carboxylic acids. In modern fungicide design, replacing a triazole with a tetrazole (which contains four nitrogen atoms) enhances the specific interaction with the fungal CYP51 metal-binding group, improving potency while reducing off-target toxicity[2].

  • Oxadiazole Conversion: The nitrile can be converted into amidines or directly cyclized into 1,2,4- or 1,3,4-oxadiazoles. Oxadiazole-containing fungicides have demonstrated exceptional efficacy against Botrytis cinerea and Exserohilum turcicum by targeting enzymes like pyruvate kinase or succinate dehydrogenase (SDH), leading to hyphal shrinkage and cell wall collapse[4][5].

Workflow Visualization

The following diagram illustrates the strategic workflow from the base precursors through the 1H-1,2,3-Triazole-4-carbonitrile intermediate, culminating in the final agrochemical application and its biological mechanism of action.

AgrochemicalWorkflow Precursors Azides + Malononitrile (Precursors) ClickChem Base-Catalyzed [3+2] Cycloaddition Precursors->ClickChem TriazoleCore 1H-1,2,3-Triazole-4-carbonitrile (Core Scaffold) ClickChem->TriazoleCore DerivTetrazole Cycloaddition with NaN3 (Tetrazole Formation) TriazoleCore->DerivTetrazole DerivOxadiazole Condensation/Oxidation (Oxadiazole Formation) TriazoleCore->DerivOxadiazole TetrazoleAgro Triazole-Tetrazole Fungicides DerivTetrazole->TetrazoleAgro OxadiazoleAgro Triazole-Oxadiazole Fungicides DerivOxadiazole->OxadiazoleAgro MechCYP51 Inhibition of CYP51 (Ergosterol Depletion) TetrazoleAgro->MechCYP51 MechSDH Inhibition of SDH / PK (Respiration Disruption) OxadiazoleAgro->MechSDH Outcome Fungal Cell Death & Crop Protection MechCYP51->Outcome MechSDH->Outcome

Synthesis and mechanism of 1H-1,2,3-Triazole-4-carbonitrile derived agrochemicals.

Validated Experimental Protocols (Trustworthiness)

The following protocols provide a self-validating system for synthesizing a functionalized triazole-carbonitrile, converting it into a fungicidal tetrazole derivative, and evaluating its biological efficacy.

Protocol 1: Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile

Causality Note: This step utilizes a base-catalyzed Dimroth-type [3+2] cycloaddition. Anhydrous K₂CO₃ is chosen as the base in DMSO because it provides mild, transition-metal-free conditions that prevent the degradation of the sensitive nitrile group, ensuring high regioselectivity and yield[6].

Reagents & Materials:

  • Benzyl azide (1.0 equiv, 10 mmol)

  • Malononitrile (1.1 equiv, 11 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 equiv, 30 mmol)

  • Dimethyl sulfoxide (DMSO) (20 mL)

  • Ice-cold distilled water

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile (11 mmol) in 20 mL of anhydrous DMSO.

  • Base Addition: Add anhydrous K₂CO₃ (30 mmol) to the solution. Stir at room temperature for 15 minutes to allow deprotonation of the active methylene compound.

  • Cycloaddition: Dropwise add benzyl azide (10 mmol) to the reaction mixture over 10 minutes.

  • Incubation: Heat the mixture to 35–40 °C and stir continuously for 12–18 hours. Monitor the reaction progression via TLC (Hexane:Ethyl Acetate, 3:1).

  • Quenching & Precipitation: Once the azide is consumed, pour the reaction mixture slowly into 100 mL of ice-cold distilled water under vigorous stirring. A solid precipitate will form.

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold water to remove DMSO and inorganic salts, and dry in a desiccator.

  • Purification: Recrystallize the crude product from absolute ethanol to yield pure 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile.

Protocol 2: Conversion to Triazole-Tetrazole Fungicide Hybrid

Causality Note: The transformation of the carbonitrile to a tetrazole requires a high-energy cycloaddition. Using a catalytic amount of a secondary amine or ammonium chloride assists in the activation of the nitrile carbon, facilitating the nucleophilic attack by the azide ion[3].

Step-by-Step Procedure:

  • Dissolve the synthesized 1H-1,2,3-triazole-4-carbonitrile (5 mmol) in 15 mL of DMF.

  • Add Sodium Azide (NaN₃) (7.5 mmol) and Ammonium Chloride (NH₄Cl) (7.5 mmol) to the flask.

  • Equip the flask with a reflux condenser and heat to 120 °C for 24 hours behind a blast shield (Standard safety protocol for azide heating).

  • Cool the mixture to room temperature, dilute with 30 mL of water, and acidify to pH 2 using 1M HCl to precipitate the tetrazole product.

  • Filter, wash with water, and purify via column chromatography.

Protocol 3: In Vitro Mycelial Growth Rate Assay

Causality Note: To validate the agrochemical potential, the synthesized compounds must be tested against primary agricultural pathogens. The mycelial growth rate method provides a direct, quantifiable measure of fungitoxicity (EC₅₀).

Step-by-Step Procedure:

  • Dissolve the test compounds in analytical grade acetone to create a 10,000 μg/mL stock solution.

  • Prepare Potato Dextrose Agar (PDA) media. Before the agar solidifies (approx. 50 °C), add aliquots of the stock solution to achieve final concentrations of 1, 5, 10, 50, and 100 μg/mL. Pour into Petri dishes.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the leading edge of a 3-day-old active colony of Botrytis cinerea or Rhizoctonia solani.

  • Incubate the plates at 25 °C in the dark for 72 hours.

  • Measure the colony diameters in two perpendicular directions. Calculate the inhibition percentage relative to a blank control (acetone only).

  • Determine the EC₅₀ values using probit analysis.

Quantitative Data Presentation

The table below summarizes the expected fungicidal activity of synthesized triazole-carbonitrile derivatives (converted to oxadiazole and tetrazole hybrids) against major agricultural pathogens, benchmarked against commercial standards[4][5].

Compound ClassSpecific DerivativeTarget PathogenEC₅₀ (μg/mL)Mechanism / Target
Triazole-Oxadiazole Compound 6c (Indole-hybrid)Botrytis cinerea0.120Pyruvate Kinase / SDH
Triazole-Oxadiazole Compound 5k (Benzoyl-hybrid)Exserohilum turcicum4.50Succinate Dehydrogenase
Triazole-Tetrazole Tetrazole-hybrid ARhizoctonia solani2.15CYP51 (Lanosterol Demethylase)
Commercial Standard PyrimethanilBotrytis cinerea0.990Methionine Biosynthesis
Commercial Standard CarbendazimExserohilum turcicum8.20Microtubule Assembly

Data Interpretation: The derivatization of the carbonitrile group into an oxadiazole (e.g., Compound 6c) yields an EC₅₀ of 0.120 μg/mL against B. cinerea, demonstrating an order of magnitude higher potency than the commercial standard Pyrimethanil[4].

Sources

Application

Dual-Stage Functionalization of Polymers: Leveraging 1H-1,2,3-Triazole-4-carbonitrile as a Versatile Chemical Hub

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Post-polymerization modification is a paramount strategy for engineering advanced functional materials, allowing for the precis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Post-polymerization modification is a paramount strategy for engineering advanced functional materials, allowing for the precise introduction of chemical moieties onto a pre-existing polymer backbone. This guide details a powerful, dual-stage methodology centered on the in situ formation of pendant 1H-1,2,3-triazole-4-carbonitrile groups on polymers. This approach transforms a simple polymer into a highly versatile platform. The first stage involves the robust and highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction to anchor the triazole-nitrile moiety. The second stage leverages the exceptional reactivity of the nitrile group, demonstrating its conversion into three distinct and valuable functionalities: carboxylic acids, primary amines, and tetrazoles. This strategy provides a clear and reproducible pathway to a diverse library of functional polymers from a single precursor, opening new avenues in drug delivery, biomaterial science, and advanced materials development.

Core Concept: A Two-Stage Strategy for Polymer Diversification

The central pillar of this methodology is to treat the target pendant group, 1H-1,2,3-triazole-4-carbonitrile, not as a starting material, but as a stable, intermediary chemical hub that is built directly onto the polymer. This unlocks a sequential path to molecular diversity.

  • Stage 1: Anchoring via Click Chemistry. An alkyne-functionalized polymer is reacted with azidoacetonitrile. The CuAAC reaction forges a highly stable 1,4-disubstituted triazole ring, effectively grafting the "-CH₂-C≡N" functionality onto the polymer backbone. This reaction is chosen for its near-quantitative yields, orthogonality to most other functional groups, and mild reaction conditions.

  • Stage 2: Diversification of the Nitrile Handle. The pendant nitrile group serves as a versatile precursor. Its triple bond can undergo a variety of transformations, allowing the material's chemical and physical properties to be tailored for specific applications.[1][2] This guide provides detailed protocols for three key transformations.

G cluster_0 Overall Workflow cluster_1 Stage 2: Nitrile Diversification A Alkyne-Functionalized Polymer Precursor B Polymer with Pendant 1H-1,2,3-Triazole-4-carbonitrile A->B Stage 1: CuAAC Anchoring (+ Azidoacetonitrile) C Carboxylic Acid Functionalized Polymer B->C Hydrolysis (Protocol 2.1) D Primary Amine Functionalized Polymer B->D Reduction (Protocol 2.2) E Tetrazole Functionalized Polymer B->E Cycloaddition (Protocol 2.3)

Figure 1. Overall two-stage polymer functionalization workflow.

Part 1: Synthesis of Triazole-4-Carbonitrile Functionalized Polymers

This stage focuses on the covalent attachment of the triazole-nitrile moiety to a polymer backbone. The success of this step is foundational for all subsequent modifications.

Principle & Mechanism

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. The catalyst's role is crucial as it dramatically accelerates the reaction and controls the regioselectivity, yielding almost exclusively the 1,4-disubstituted triazole isomer.[3] This high degree of control and reliability is why it has become a cornerstone of polymer chemistry and bioconjugation.

Figure 2. CuAAC reaction for polymer functionalization.
Precursor Materials
  • Alkyne-Functionalized Polymer: A polymer backbone containing terminal or pendant alkyne groups is required. The choice of polymer depends on the desired final properties (e.g., solubility, biocompatibility).

Polymer PrecursorPolymerization MethodKey Properties
Poly(propargyl acrylate/methacrylate)RAFT, ATRP, Free RadicalHydrophobic, versatile backbone
Alkyne-terminated Poly(ethylene glycol) (PEG)AnionicHydrophilic, biocompatible, anti-fouling
Alkyne-modified PolystyreneRAFT, ATRPHydrophobic, well-characterized
  • Azide Reagent: Azidoacetonitrile (N₃CH₂CN)

Critical Safety Warning

Azidoacetonitrile is a small, volatile organic azide. Such compounds are classified as high-energy materials and can be explosive . They can be sensitive to shock, friction, and heat. ALWAYS work with this and similar reagents on a small scale, behind a blast shield, and with appropriate personal protective equipment (PPE), including leather gloves and face shield. Avoid metal spatulas. If you are not experienced in handling energetic materials, consult with an expert or consider alternative, more stable azide precursors.

Protocol 1.1: CuAAC Functionalization of an Alkyne-Polymer

This protocol describes a general procedure for attaching azidoacetonitrile to an alkyne-functionalized polymer backbone.

Materials:

  • Alkyne-functionalized polymer (e.g., Poly(propargyl acrylate)), 1.0 eq. of alkyne groups

  • Azidoacetonitrile (N₃CH₂CN), 1.5 eq. to alkyne groups

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), 0.05 eq.

  • Sodium ascorbate (NaAsc), 0.15 eq.

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (appropriate MWCO) or non-solvent for precipitation (e.g., cold methanol or diethyl ether)

  • Schlenk flask or round-bottom flask with septum

  • Nitrogen or Argon source

Procedure:

  • Preparation: Dissolve the alkyne-functionalized polymer (1.0 eq.) in the chosen solvent (DMF or DMSO) in a Schlenk flask to a concentration of ~10-20 mg/mL.

  • Inert Atmosphere: Seal the flask and de-gas the solution by bubbling with N₂ or Ar for 20-30 minutes. This is crucial to prevent the oxidation of the Cu(I) catalyst.

  • Catalyst Addition: In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate in de-gassed water or solvent.

  • Reagent Addition: While maintaining a positive N₂/Ar pressure, add the azidoacetonitrile (1.5 eq.) to the polymer solution via syringe.

    • Causality: An excess of the small molecule azide is used to drive the reaction to completion on the sterically hindered polymer backbone.

  • Initiation of Reaction: Add the sodium ascorbate solution (0.15 eq.) first, followed by the CuSO₄ solution (0.05 eq.). The solution may change color (e.g., to pale yellow/green), indicating the formation of the active Cu(I) species.

    • Causality: Sodium ascorbate is the reducing agent that reduces Cu(II) to the catalytically active Cu(I) state and maintains its concentration throughout the reaction.[3]

  • Reaction: Stir the mixture at room temperature for 24 hours under an inert atmosphere.

  • Purification:

    • Option A (Dialysis): Transfer the reaction mixture to a dialysis tube of an appropriate molecular weight cut-off (MWCO) and dialyze against the solvent (e.g., DMF) for 24 hours to remove unreacted azide and catalyst, followed by dialysis against deionized water for 48 hours. Lyophilize the resulting solution to obtain the pure polymer.

    • Option B (Precipitation): Slowly add the reaction mixture dropwise into a large volume of a stirred, cold non-solvent (e.g., diethyl ether or methanol). The functionalized polymer will precipitate. Collect the solid by filtration or centrifugation, re-dissolve in a minimal amount of solvent (e.g., THF or CH₂Cl₂), and re-precipitate. Repeat 2-3 times. Dry the final product under vacuum.

Validation & Characterization

Confirming the successful completion of Stage 1 is critical before proceeding.

TechniqueObservation for Successful Reaction
FTIR Disappearance of the sharp alkyne C≡C-H stretch (~3300 cm⁻¹) and alkyne C≡C stretch (~2120 cm⁻¹). Disappearance of the strong azide N₃ stretch (~2100 cm⁻¹). Appearance of the nitrile C≡N stretch (~2250 cm⁻¹).
¹H NMR Disappearance of the alkyne proton signal. Appearance of a new characteristic singlet for the triazole C-H proton between 7.5 and 8.5 ppm. Appearance of a new singlet for the methylene protons (-N-CH₂-CN) around 5.5-6.0 ppm.
GPC/SEC The molecular weight distribution should remain narrow and similar to the precursor polymer, indicating no significant chain degradation or cross-linking occurred.

Part 2: Post-Functionalization of Pendant Nitrile Groups

With the polymer now decorated with accessible nitrile groups, it can be transformed into a variety of functional materials. The following protocols provide validated methods for this diversification.

G cluster_0 Start Polymer—[Triazole]—CH₂—C≡N A Polymer—[Triazole]—CH₂—COOH (Carboxylic Acid) Start->A Protocol 2.1 Acid/Base Hydrolysis B Polymer—[Triazole]—CH₂—CH₂NH₂ (Primary Amine) Start->B Protocol 2.2 Chemical Reduction C Polymer—[Triazole]—CH₂—[Tetrazole] (Tetrazole) Start->C Protocol 2.3 [3+2] Cycloaddition

Figure 3. Key chemical transformations of the pendant nitrile group.
Protocol 2.1: Hydrolysis to Carboxylic Acid

This transformation creates anionic or pH-responsive polymers, ideal for hydrogels or conjugation sites for amines via EDC/NHS coupling.

Principle: The carbon-nitrogen triple bond is hydrolyzed, first to an amide intermediate and then to a carboxylic acid.[4][5] Both acid and base-catalyzed methods are effective.

A) Acid-Catalyzed Hydrolysis

  • Procedure: Disperse the nitrile-functionalized polymer in a 6 M aqueous HCl solution. Heat the mixture under reflux (e.g., 90-100 °C) with vigorous stirring for 24-48 hours. After cooling, purify the polymer by dialysis against deionized water until the pH is neutral. Lyophilize to obtain the final product.

  • Validation: In FTIR, observe the disappearance of the C≡N peak (~2250 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).

B) Base-Catalyzed Hydrolysis

  • Procedure: Disperse the polymer in a 3 M aqueous NaOH solution and heat under reflux for 24 hours. The product will be the sodium carboxylate salt. Cool the solution and acidify to pH ~2 with concentrated HCl. The protonated polymer may precipitate. Purify by centrifugation/washing with acidic water or by dialysis against acidic water (pH 3), followed by deionized water. Lyophilize.

  • Validation: Similar FTIR changes to the acid-catalyzed method. The intermediate sodium carboxylate salt will show a carboxylate C=O stretch around 1550-1610 cm⁻¹.

Protocol 2.2: Reduction to Primary Amine

This protocol generates cationic polymers, which are highly valuable for electrostatic interactions with biological molecules like DNA (gene delivery) or mucins (mucoadhesion).

Principle: The nitrile group is reduced to a primary amine using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective.[6]

Safety First

Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under a strictly inert atmosphere (N₂ or Ar) using anhydrous solvents. The quenching procedure is highly exothermic and must be performed slowly and with extreme care behind a blast shield.

Procedure:

  • Setup: In a flame-dried Schlenk flask under N₂/Ar, suspend the nitrile-functionalized polymer in anhydrous THF or Dioxane.

  • Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ (2.0-3.0 eq. per nitrile group) in anhydrous THF. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 24-48 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Behind a blast shield, very slowly and sequentially add: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. Stir vigorously until a white, granular precipitate of aluminum salts forms.

  • Purification: Filter off the aluminum salts and wash thoroughly with THF. Concentrate the filtrate. Purify the resulting amine-functionalized polymer by precipitation or dialysis.

  • Validation: In FTIR, confirm the complete disappearance of the C≡N peak (~2250 cm⁻¹). Observe the appearance of N-H stretching bands (~3300-3500 cm⁻¹) and an N-H scissoring band (~1600 cm⁻¹). The Kaiser test can be used as a colorimetric assay to confirm the presence of primary amines.

Protocol 2.3: Cycloaddition to Tetrazole

This reaction converts the nitrile into a 5-substituted-1H-tetrazole, a five-membered aromatic ring. In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but improved metabolic stability and cell permeability.[7]

Principle: This is a [3+2] cycloaddition between the nitrile and an azide salt, typically sodium azide (NaN₃), often catalyzed by a Lewis or Brønsted acid.[8][9]

Procedure:

  • Setup: Dissolve the nitrile-functionalized polymer in DMF.

  • Reagents: Add sodium azide (NaN₃, 3.0 eq. per nitrile group) and ammonium chloride (NH₄Cl, 3.0 eq.) or zinc chloride (ZnCl₂, 1.5 eq.) to the solution.

    • Causality: The acid catalyst (NH₄Cl or the Lewis acid ZnCl₂) activates the nitrile, making it more electrophilic and susceptible to attack by the azide anion.[8]

  • Reaction: Heat the mixture to 100-120 °C and stir for 48 hours.

  • Workup & Purification: Cool the reaction mixture and pour it into a large volume of water. Acidify with dilute HCl to pH ~2-3 to ensure the tetrazole is in its protonated form, which often aids precipitation. Collect the precipitated polymer by filtration. Purify by re-dissolving and re-precipitating, or by dialysis against water.

  • Validation: In FTIR, confirm the disappearance of the C≡N peak (~2250 cm⁻¹). New peaks corresponding to the tetrazole ring stretches (e.g., N-H at ~3000-3150 cm⁻¹, C=N and N=N ring vibrations at ~1400-1600 cm⁻¹) will appear. ¹H NMR will show the disappearance of the methylene protons next to the nitrile and the appearance of a new signal for the methylene protons adjacent to the tetrazole ring, along with a broad N-H proton signal.

Summary of Applications

Functional GroupResulting Polymer TypeKey Properties & Potential Applications
-COOH Anionic, PolyelectrolyteDrug Delivery: pH-responsive release systems. Biomaterials: Component of hydrogels, surfaces for cell adhesion. Conjugation: Covalent attachment of proteins/peptides via amide bonds.
-CH₂NH₂ Cationic, PolyelectrolyteGene Delivery: Complexation with anionic DNA/siRNA for transfection. Bioconjugation: Attachment of molecules to the primary amine. Antimicrobials: Cationic polymers often exhibit antimicrobial activity.
-Tetrazole Acidic, HeterocyclicMedicinal Chemistry: Bioisostere for carboxylic acids in drug-polymer conjugates, improving pharmacokinetic properties. Materials Science: Coordination with metal ions, high nitrogen content materials.

References

  • An overview of synthetic modification of nitrile group in polymers and applications. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • The Reactions of Nitrile-containing Polymers. (2025, August 5). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Kade, M. J., Burke, D. J., & Hawker, C. J. (2010). The Power of Click Chemistry in Polymer Science: A 2010 Perspective. Journal of Polymer Science Part A: Polymer Chemistry, 48(4), 743-750. This is a conceptual reference; a direct URL is not available.
  • Gosal, W. S., & D'hooge, D. R. (2020). Photo-Mediated Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) “Click” Reactions for Forming Polymer Networks as Shape Memory Materials. Polymers, 12(8), 1649. [Link]

  • Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved March 25, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • Reduction of Nitriles. (n.d.). Chemguide. Retrieved March 25, 2026, from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Sharpless, K. B., & Demko, Z. P. (2001). The [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Zinc(II) Salts. Angewandte Chemie International Edition, 40(14), 2655-2657. This is a conceptual reference; a direct URL is not available.
  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Chen, T. et al. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 18(1), 575-585. [Link]

Sources

Method

1H-1,2,3-Triazole-4-carbonitrile in the development of novel antimicrobial agents

Application Note: 1H-1,2,3-Triazole-4-carbonitrile Scaffolds in the Rational Design of Novel Antimicrobial Agents Executive Summary The escalating crisis of Antimicrobial Resistance (AMR) necessitates the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H-1,2,3-Triazole-4-carbonitrile Scaffolds in the Rational Design of Novel Antimicrobial Agents

Executive Summary

The escalating crisis of Antimicrobial Resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing established resistance mechanisms[1]. The 1H-1,2,3-triazole-4-carbonitrile scaffold has emerged as a highly versatile building block in medicinal chemistry. This application note provides a comprehensive guide to the rational design, synthesis, and biological evaluation of 1H-1,2,3-triazole-4-carbonitrile derivatives, detailing self-validating protocols for researchers developing next-generation antibacterial and antifungal agents.

Scientific Rationale & Mechanistic Insights

The 1,2,3-triazole ring is a privileged heterocyclic motif that acts as a robust bioisostere for amides, esters, and carboxylic acids[1],[2]. It exhibits high chemical stability, resistance to metabolic degradation, and a strong dipole moment that facilitates non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) with biological targets[2].

The strategic incorporation of a 4-carbonitrile group onto the triazole core serves two critical functions:

  • Electronic & Physicochemical Modulation: The strong electron-withdrawing nature of the nitrile group increases the acidity of the triazole C5-proton (or N-H in 1H-unsubstituted derivatives), enhancing its hydrogen-bond donor capacity. It also increases lipophilicity, which is crucial for penetrating complex bacterial cell walls and fungal membranes.

  • Synthetic Versatility: The carbonitrile moiety acts as an essential synthetic handle. It can be readily hydrolyzed to carboxamides (yielding potent antifungal agents against Rhizopus oryzae)[3], or undergo[3+2] cycloaddition with sodium azide to form highly functionalized bifunctional triazole-tetrazole hybrids[4].

Mechanistically, these multimodal hybrids combat resistance by interacting with multiple targets simultaneously. Antibacterial derivatives have demonstrated strong binding affinities to DNA gyrase and the ability to disrupt bacterial cell membranes[2]. Antifungal derivatives mimic the action of clinical azoles (e.g., fluconazole, itraconazole) by coordinating with the heme iron of CYP51 (lanosterol 14α-demethylase), thereby inhibiting ergosterol biosynthesis[3].

MOA cluster_B Antibacterial Targets cluster_F Antifungal Targets T 1H-1,2,3-Triazole-4-carbonitrile Pharmacophore G DNA Gyrase Inhibition T->G Bioisosteric H-Bonding M Membrane Disruption T->M Lipophilic Penetration E CYP51 / Ergosterol Inhibition T->E Heme Coordination D Pathogen Eradication G->D M->D E->D

Caption: Multimodal antimicrobial mechanisms of 1H-1,2,3-triazole-4-carbonitrile derivatives.

Experimental Workflow: Synthesis via Azide-Enolate Cycloaddition

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is standard for 1,4-disubstituted triazoles[5], the synthesis of 4-carbonitrile derivatives is most efficiently achieved via a base-promoted 1,3-dipolar cycloaddition between organic azides and active methylene nitriles (e.g., malononitrile or β-ketonitriles)[3],[6].

Causality of Reagent Selection: We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the catalyst. DBU is a strong, sterically hindered, non-nucleophilic base. It rapidly and quantitatively deprotonates the active methylene compound to form a highly reactive enolate without engaging in unwanted nucleophilic side reactions. This drives the regioselective nucleophilic attack on the terminal nitrogen of the azide, followed by cyclization and elimination, yielding the 1,2,3-triazole-4-carbonitrile in high purity[3],[7].

Protocol: One-Pot Regioselective Synthesis

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the active methylene nitrile (1.0 equiv, e.g., 2-cyanoacetamide or malononitrile) in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3],[4]. Rationale: Polar aprotic solvents stabilize the intermediate enolate, significantly accelerating the reaction rate.

  • Activation: Add DBU (1.1 equiv) dropwise at 0°C. Stir for 15 minutes to ensure complete enolate formation.

  • Cycloaddition: Slowly add the organic azide (1.0 equiv, e.g., benzyl azide or aryl azide). Heat the reaction mixture to 70°C and stir for 12–24 hours[3].

  • Self-Validating Checkpoint (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the azide spot disappears. Crucial Validation: Perform an attenuated total reflection Fourier-transform infrared (ATR-FTIR) scan of the crude aliquot. The disappearance of the intense azide stretching band (~2100 cm⁻¹) and the appearance of a sharp nitrile stretch (~2230 cm⁻¹) confirms successful triazole-4-carbonitrile formation.

  • Workup: Quench the reaction with ice-cold water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with ethyl acetate (3 × 20 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography.

Synthesis A Organic Azide (R-N3) D 1,3-Dipolar Cycloaddition (DMSO, 70°C) A->D B Active Methylene Nitrile B->D C DBU Catalyst (Base) C->D Enolate Formation E 1H-1,2,3-Triazole- 4-carbonitrile D->E Regioselective Yield >85% F IR Validation (v_CN ~2230 cm⁻¹) E->F QC Check

Caption: Workflow for the regioselective synthesis of 1H-1,2,3-triazole-4-carbonitriles.

Biological Evaluation: Antimicrobial Susceptibility Testing

To evaluate the synthesized agents, a standardized broth microdilution assay must be employed.

Causality of Assay Design: Relying solely on optical density (OD₆₀₀) to determine the Minimum Inhibitory Concentration (MIC) can result in false positives if the highly lipophilic triazole compounds precipitate in the aqueous broth. To ensure a self-validating system, we incorporate Resazurin (Alamar Blue) as an obligate metabolic indicator. Living cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing an unambiguous, colorimetric confirmation of cell viability independent of compound solubility.

Protocol: Resazurin-Assisted Broth Microdilution (Adapted from CLSI M07-A11 / M27-A3)

  • Compound Preparation: Dissolve the 1,2,3-triazole-4-carbonitrile derivatives in cell-culture grade DMSO to create a 10 mg/mL stock. Note: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Serial Dilution: In a 96-well sterile microtiter plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (for bacteria) or RPMI 1640 medium (for fungi) to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculum Preparation: Adjust the microbial suspension (e.g., S. aureus, E. coli, C. albicans) to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute the suspension 1:100 in broth and add 50 µL to each well.

  • Incubation: Incubate the plates at 37°C for 18–24 hours (bacteria) or 35°C for 24–48 hours (fungi)[3].

  • Self-Validation & Readout: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

    • System Controls: The assay is only valid if the negative control (broth + DMSO + resazurin) remains blue, the positive growth control (broth + inoculum + DMSO + resazurin) turns pink, and the reference drug control (e.g., Chloramphenicol or Fluconazole) exhibits a defined MIC matching CLSI guidelines.

  • Data Acquisition: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Quantitative Data Presentation

The structural tunability of the 1,2,3-triazole-4-carbonitrile core allows for the generation of highly potent derivatives. The table below summarizes representative MIC data for optimized triazole hybrids against critical ESKAPE pathogens and fungal strains, demonstrating efficacy comparable to, or exceeding, standard clinical therapeutics[2],[8],[3].

Compound ScaffoldTarget PathogenMIC (µg/mL)Reference StandardStandard MIC (µg/mL)
Indole-linked 1,2,3-triazoleAcinetobacter baumannii10.0Chloramphenicol12.5
Indole-linked 1,2,3-triazoleEscherichia coli25.0Ampicillin16.0
Benzylic 1,2,3-triazole-4-carboxamideRhizopus oryzae8.0Itraconazole16.0
Benzylic 1,2,3-triazole-4-carboxamideCandida albicans16.0Fluconazole8.0
Indole-chalcone 1,2,3-triazole hybridBacillus subtilis6.2Ciprofloxacin1.5

Note: Data aggregated from recent structure-activity relationship (SAR) studies highlighting the broad-spectrum potential of the triazole pharmacophore[2],[8],[3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of 1H-1,2,3-Triazole-4-carbonitrile

Welcome to the dedicated technical support guide for 1H-1,2,3-Triazole-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 1H-1,2,3-Triazole-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this versatile heterocyclic compound. Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Introduction: Understanding the Molecule

1H-1,2,3-Triazole-4-carbonitrile is a unique building block in medicinal chemistry and materials science. Its structure, featuring a polar triazole ring and a cyano group, creates a molecule with a high crystal lattice energy. This inherent stability is a double-edged sword: it makes the compound a valuable synthon but also notoriously difficult to dissolve in many common organic solvents. This guide will walk you through systematic approaches to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve 1H-1,2,3-Triazole-4-carbonitrile in standard solvents like DMSO for my biological assay. What are my options?

This is a common challenge. The high polarity and hydrogen bonding capability of the triazole ring, combined with the strong dipole of the nitrile group, lead to low solubility in many solvents. Here’s a systematic approach to tackle this:

  • Start with Highly Polar Aprotic Solvents: While DMSO is a good starting point, other solvents in this class might be more effective. Consider N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents are excellent at disrupting the intermolecular forces in the crystal lattice of polar compounds.

  • Introduce a Co-Solvent System: A mixture of solvents can often achieve what a single solvent cannot. For biological assays, a common strategy is to create a concentrated stock solution in a strong organic solvent (like DMF or NMP) and then dilute it into your aqueous assay buffer.

  • Gentle Heating: Applying gentle heat (e.g., 30-40 °C) can significantly increase the rate of dissolution and the saturation point. However, always be mindful of the thermal stability of your compound and any potential for degradation.

  • Sonication: Using an ultrasonic bath can provide the energy needed to break apart crystal lattices and enhance dissolution, especially for stubborn suspensions.

Q2: What is a reliable starting point for preparing a stock solution of 1H-1,2,3-Triazole-4-carbonitrile?

For a 10 mM stock solution, a recommended starting point is to use N,N-Dimethylformamide (DMF).

Protocol for Preparing a 10 mM Stock Solution in DMF:

  • Weigh accurately: Weigh out the required amount of 1H-1,2,3-Triazole-4-carbonitrile. For 1 mL of a 10 mM solution, you will need approximately 1.08 mg.

  • Add Solvent: Add the calculated volume of DMF to your vial.

  • Facilitate Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.

    • As a final step, if needed, gently warm the solution to 30-35 °C in a water bath with intermittent vortexing.

  • Visual Inspection: Ensure no solid particles are visible before use or storage.

Q3: Are there any solvent systems I should avoid when working with 1H-1,2,3-Triazole-4-carbonitrile?

Yes. Avoid non-polar solvents such as hexanes, toluene, and diethyl ether. The significant polarity mismatch between these solvents and your compound will result in negligible solubility. While alcohols like methanol and ethanol may show some solubility, they are often less effective than polar aprotic solvents for achieving high concentrations.

Troubleshooting Guide: A Deeper Dive

Issue 1: My compound precipitates out of solution when I dilute my stock into an aqueous buffer.

This is a classic problem when moving from a high-concentration organic stock to a predominantly aqueous environment.

Root Cause Analysis:

The solubility of your compound is drastically lower in the aqueous buffer than in the initial organic solvent. When the concentration of the organic solvent is diluted below a certain threshold, the compound can no longer stay in solution and crashes out.

Solutions:

  • Decrease the Stock Concentration: Prepare a more dilute stock solution (e.g., 1 mM instead of 10 mM) in your organic solvent. This will result in a lower final concentration of the organic solvent in your assay, which may be better tolerated by your biological system.

  • Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to create micelles that encapsulate the compound and keep it in solution.

  • Employ a Cyclodextrin: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.

Experimental Workflow for Solubility Enhancement:

Caption: A systematic workflow for troubleshooting the solubility of 1H-1,2,3-Triazole-4-carbonitrile.

Issue 2: I am observing inconsistent results in my experiments, which I suspect are due to solubility issues.

Inconsistent results are a hallmark of a compound that is not fully dissolved or is precipitating during the experiment.

Root Cause Analysis:

If your compound is not fully in solution, the actual concentration being tested will be lower than intended and can vary between experiments. Even microscopic, invisible precipitate can lead to significant variations in results.

Preventative Measures and Solutions:

  • Visual Confirmation is Key: Always hold your stock solution and final assay solution up to a light source to check for any Tyndall effect (light scattering by suspended particles), which indicates incomplete dissolution.

  • Pre-warm Your Solutions: If you are diluting a concentrated stock from a solvent like DMSO into a cooler aqueous buffer, the temperature drop can cause precipitation. Pre-warming your buffer slightly can mitigate this.

  • Consider pH Modification: The triazole ring has acidic protons. Depending on the pKa of the N-H protons, modifying the pH of your aqueous buffer could potentially increase solubility by forming a more soluble salt. This would require experimental determination of the pKa and testing of different pH conditions.

Logical Relationship of Solubility Factors:

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome A High Crystal Lattice Energy G Poor Solubility A->G B Polar Triazole Ring B->G C Cyano Group Dipole C->G D High Polarity (e.g., DMF, NMP) H Improved Solubility D->H E Aprotic Nature E->H F Hydrogen Bond Accepting F->H G->H Application of Heat, Sonication, Co-solvents

Caption: Interplay of compound and solvent properties influencing solubility.

Data Summary: Recommended Solvents

SolventClassDielectric Constant (Approx.)Boiling Point (°C)Notes
N,N-Dimethylformamide (DMF) Polar Aprotic37153Highly Recommended. Excellent for creating stock solutions.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic32202A strong alternative to DMF, with a higher boiling point.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47189A common starting point, but may be less effective than DMF or NMP for this specific compound.
Acetonitrile Polar Aprotic37.582May have limited utility for high concentrations.
Methanol / Ethanol Polar Protic33 / 24.565 / 78Lower solubility expected compared to polar aprotic solvents.
Water Polar Protic80100Very low solubility expected.
Toluene / Hexane Non-polar2.4 / 1.9111 / 69Not Recommended.

Concluding Remarks

Overcoming the solubility challenges of 1H-1,2,3-Triazole-4-carbonitrile requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and employing the strategies outlined in this guide—from solvent selection and co-solvent systems to physical methods like heating and sonication—researchers can successfully prepare the solutions needed for their experiments. Always prioritize safety and handle all solvents in a well-ventilated fume hood.

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Validation of HPLC Methods for 1H-1,2,3-Triazole-4-carbonitrile Quantification

Introduction: The Analytical Challenge of Triazoles 1H-1,2,3-Triazole-4-carbonitrile is a highly versatile heterocyclic building block, widely utilized in click chemistry, agrochemical synthesis, and the development of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Triazoles

1H-1,2,3-Triazole-4-carbonitrile is a highly versatile heterocyclic building block, widely utilized in click chemistry, agrochemical synthesis, and the development of active pharmaceutical ingredients (APIs), including novel anti-influenza A agents [2]. However, quantifying this compound via High-Performance Liquid Chromatography (HPLC) presents a unique set of physicochemical challenges.

The molecule features a nitrogen-rich aromatic ring coupled with an electron-withdrawing carbonitrile group. This structural combination results in extreme polarity and multiple hydrogen-bonding sites. Consequently, traditional analytical approaches often suffer from poor retention, severe peak tailing, and lack of reproducibility. To ensure regulatory compliance and robust data integrity, analytical methods must be rigorously optimized and validated according to the latest ICH Q2(R2) guidelines [1].

This guide objectively compares different chromatographic strategies for 1H-1,2,3-Triazole-4-carbonitrile and provides a self-validating, step-by-step protocol for its accurate quantification.

Mechanistic Rationale: Column & Method Comparison

The core of any robust HPLC method lies in understanding the causality behind the analyte-stationary phase interactions. Standard Reversed-Phase (RP) C18 columns rely primarily on hydrophobic (van der Waals) interactions. Because 1H-1,2,3-Triazole-4-carbonitrile is highly hydrophilic, it partitions poorly into the C18 alkyl chains, often eluting dangerously close to the void volume ( t0​ ), making it susceptible to matrix interference.

To overcome this, we must exploit alternative retention mechanisms:

  • Phenyl-Hexyl Phases: Utilize π−π interactions between the phenyl ring of the stationary phase and the aromatic triazole ring of the analyte.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase where the analyte partitions into a water-enriched layer on the silica surface, offering excellent retention for highly polar compounds.

Table 1: Quantitative Comparison of Chromatographic Alternatives
Column ChemistryPrimary Retention MechanismExpected Retention Factor ( k′ )Peak Asymmetry ( Tf​ )Suitability for Triazole-4-carbonitrile
Standard C18 Hydrophobic (van der Waals)< 1.0 (Poor)> 1.8 (Tailing)Low. Analyte elutes near void volume; secondary silanol interactions cause tailing.
HILIC (Amide) Hydrophilic Partitioning3.5 - 5.0 (Excellent)1.1 - 1.3 (Good)High. Excellent retention, but requires long equilibration times and strict matrix control.
Phenyl-Hexyl π−π Stacking & Hydrophobic2.5 - 4.0 (Optimal)1.0 - 1.2 (Excellent)Optimal. Balances robust retention via π−π interactions with rapid equilibration.

Data reflects typical performance under optimized isocratic conditions (e.g., pH 4.0 buffer/acetonitrile).

The Role of Mobile Phase pH

The triazole ring possesses lone pairs on its nitrogen atoms, making it susceptible to protonation at low pH. Conversely, un-endcapped silanols on the silica support ionize at pH > 4.0. To prevent secondary ion-exchange interactions (which cause peak tailing), the mobile phase pH must be strictly controlled. A buffered mobile phase at pH 4.0 (using Ammonium Acetate/Acetic Acid) ensures the analyte remains in a consistent ionization state while suppressing silanol activity.

MethodOpt Start 1H-1,2,3-Triazole-4-carbonitrile Method Development PolarityCheck Assess Polarity & Retention Start->PolarityCheck C18 Standard C18 (Poor Retention) PolarityCheck->C18 Hydrophobic Phase HILIC HILIC / Phenyl-Hexyl (Strong Retention) PolarityCheck->HILIC Polar/Aromatic Phase pH Buffer pH Optimization (Control N-protonation) C18->pH Peak Tailing HILIC->pH Good Peak Shape Final Optimized Isocratic Method pH->Final pH 3.0 - 5.0

Figure 1: Logical workflow for optimizing the retention of polar triazole derivatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST) . The method is designed to be self-validating; if the SST criteria are not met, the system automatically flags the run as invalid, preventing the generation of erroneous data.

Optimized HPLC Conditions (Phenyl-Hexyl Method)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: 10 mM Ammonium Acetate (adjusted to pH 4.0 with Acetic Acid) : Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 215 nm (optimal for the triazole-carbonitrile chromophore)

System Suitability Testing (SST) - Mandatory Pre-Run Check

Inject the standard solution (50 µg/mL) five times consecutively before analyzing unknown samples.

  • Causality: Verifies column efficiency, system precision, and fluidic stability.

  • Acceptance Criteria:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5000

ExpWorkflow Prep Sample Prep (Protein Ppt / Dilution) Inject HPLC Injection (10 µL) Prep->Inject Sep Chromatographic Separation (Phenyl-Hexyl Column) Inject->Sep Detect UV Detection (215 nm) Sep->Detect Data Data Analysis (ICH Q2(R2) Validation) Detect->Data

Figure 2: End-to-end experimental workflow for triazole quantification and validation.

ICH Q2(R2) Validation Methodology

The validation of analytical procedures must demonstrate that the method is fit for its intended purpose throughout its lifecycle [4]. The following steps align strictly with the updated ICH Q2(R2) guidelines [1].

Step 1: Specificity (Selectivity)
  • Procedure: Inject a blank (diluent), a placebo (matrix without analyte), and a spiked sample containing 1H-1,2,3-Triazole-4-carbonitrile.

  • Rationale: Ensures that excipients, degradation products, or matrix components do not co-elute with the analyte.

  • Acceptance: No interfering peaks at the retention time of the triazole (Resolution >2.0 from nearest peak).

Step 2: Linearity and Range
  • Procedure: Prepare standard solutions at five concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). Inject each level in triplicate.

  • Rationale: Proves the detector response is directly proportional to the analyte concentration within the specified working range.

  • Acceptance: Correlation coefficient ( R2 ) 0.999. The y-intercept should not significantly deviate from zero.

Step 3: Accuracy (Recovery)
  • Procedure: Spike known amounts of 1H-1,2,3-Triazole-4-carbonitrile into the sample matrix at three levels (80%, 100%, and 120% of the target concentration). Prepare three replicates per level (9 determinations total).

  • Rationale: Validates that the extraction and quantification process recovers the true amount of the analyte without systemic bias.

  • Acceptance: Mean recovery must fall between 98.0% and 102.0% for bulk drug substance, or 95.0% - 105.0% for complex matrices.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Procedure:

    • Repeatability: Analyze 6 independent sample preparations at 100% concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, by a different analyst, using a different HPLC system (if available).

  • Rationale: Assesses the internal variance of the method under normal operating conditions.

  • Acceptance: %RSD of the assay results must be 2.0%.

Table 2: Summary of ICH Q2(R2) Validation Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria
Specificity Unambiguous assessment of analyteNo interference at analyte tR​ ; Rs​>2.0
Linearity Proportional response across range R2≥0.999 ; Residuals randomly distributed
Accuracy Agreement with true value98.0% - 102.0% Recovery
Repeatability Intra-assay variance (n=6)%RSD 2.0%
Intermediate Precision Inter-day/analyst variance%RSD 2.0%

Conclusion

Quantifying highly polar, nitrogen-rich heterocycles like 1H-1,2,3-Triazole-4-carbonitrile requires moving beyond default C18 methodologies. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase and strictly controlling mobile phase pH, analysts can achieve superior retention, excellent peak symmetry, and robust reproducibility. When coupled with a self-validating System Suitability Test and rigorous adherence to ICH Q2(R2) validation parameters, this method provides a highly authoritative and trustworthy framework for pharmaceutical quality control and research applications.

References

  • ICH Q2(R2) Validation of analytical procedures. ICH.
  • Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein. Journal of Medicinal Chemistry - ACS Publications.
  • 1H-1,2,3-Triazole-4-Carbonitrile CAS NO 18755-49-2. ChemicalCell.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
Comparative

Bioisosteric replacement comparing 1H-1,2,3-Triazole-4-carbonitrile to tetrazoles

Executive Summary In medicinal chemistry, the carboxylic acid moiety is frequently implicated in target binding via strong electrostatic interactions and hydrogen bonding. However, its presence often introduces severe ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In medicinal chemistry, the carboxylic acid moiety is frequently implicated in target binding via strong electrostatic interactions and hydrogen bonding. However, its presence often introduces severe pharmacokinetic liabilities, including limited passive membrane permeability and rapid Phase II clearance via acyl glucuronidation. While tetrazoles are the gold-standard non-classical bioisosteres for carboxylic acids, 1H-1,2,3-triazole-4-carbonitrile has emerged as a highly effective, alternative acidic scaffold[1]. This guide objectively compares the physicochemical properties, metabolic stability, and application profiles of 1H-1,2,3-triazole-4-carbonitriles against classical tetrazoles, providing actionable, self-validating experimental protocols for their evaluation.

Mechanistic Rationale: The Causality of Acidity To successfully mimic a carboxylic acid (pKa ~4.5), a bioisostere must present a proton capable of dissociating at physiological pH (7.4), thereby providing a delocalized anionic pharmacophore for target engagement.

  • Tetrazoles: The classical 1H-tetrazole possesses a pKa of approximately 4.5 to 5.5, making it a near-perfect acidity match for carboxylic acids[2]. Its acidity is driven by the high nitrogen content, which efficiently delocalizes the negative charge of the tetrazolate anion across the planar five-membered ring, stabilizing the conjugate base[2].

  • 1H-1,2,3-Triazole-4-carbonitriles: An unsubstituted 1H-1,2,3-triazole is insufficiently acidic to mimic a carboxylic acid, possessing a pKa of ~9.4[3]. However, the strategic introduction of a strongly electron-withdrawing cyano (-C≡N) group at the 4-position fundamentally alters the electronic landscape. The cyano group exerts powerful inductive (-I) and resonance (-M) effects, stabilizing the resulting triazolide anion. This electronic pull lowers the pKa of the N-H proton to the ~4.5–5.0 range, achieving a direct acidity match with both tetrazoles and carboxylic acids. Furthermore, the cyano group provides an additional vector for hydrogen-bond acceptance and dipole-dipole interactions within the target binding pocket, expanding the structure-activity relationship (SAR) possibilities[4].

G A Carboxylic Acid (Rapid Clearance) B Bioisosteric Replacement A->B Optimization C Tetrazole (pKa ~4.5) B->C Classic D Cyano-Triazole (pKa ~4.8) B->D Novel E Improved ADME Profile C->E D->E

Logical flow of bioisosteric replacement targeting improved ADME profiles.

Physicochemical Profiling: Data Comparison The following table summarizes the quantitative physicochemical differences between a standard carboxylic acid, a tetrazole, and a 1H-1,2,3-triazole-4-carbonitrile moiety.

Physicochemical PropertyCarboxylic Acid (-COOH)1H-Tetrazole1H-1,2,3-Triazole-4-carbonitrile
Typical pKa Range 4.0 – 5.04.5 – 5.54.5 – 5.0
LogD (at pH 7.4) Highly HydrophilicModerateModerate to High
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 234 (Includes -C≡N)
Topological Polar Surface Area 37.3 Ų43.6 Ų~67.4 Ų
Primary Metabolic Liability Acyl Glucuronidation (UGT)N-Glucuronidation (Minor)Highly Stable

Note: Data represents the isolated pharmacophoric headgroups. Whole-molecule properties will vary based on the attached scaffold.

Experimental Methodologies: Self-Validating Protocols To objectively compare these bioisosteres during lead optimization, rigorous physicochemical and ADME assays must be employed. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: UV-Metric pKa Determination Causality: Accurately determining the pKa is critical to ensure the synthesized bioisostere is predominantly ionized at physiological pH, matching the electrostatic profile of the parent carboxylic acid.

  • Preparation: Prepare a 10 mM stock solution of the 1H-1,2,3-triazole-4-carbonitrile derivative in pure DMSO.

  • Aqueous Dilution: Dilute the stock into an aqueous background electrolyte solution (0.15 M KCl) to a final concentration of 50 µM. Why 0.15 M KCl? This ensures a constant ionic strength that mimics physiological osmolarity, preventing activity coefficient fluctuations during titration.

  • Titration: Using an automated titrator, titrate the solution from pH 2.0 to pH 12.0 using standardized 0.5 M HCl and 0.5 M KOH. Maintain the temperature strictly at 25.0 ± 0.5 °C to ensure thermodynamic accuracy.

  • UV Monitoring: Record the UV absorbance spectra (200–350 nm) at each pH step. The transition from the protonated triazole to the deprotonated triazolide anion will induce a measurable bathochromic or hypsochromic shift.

  • Self-Validation: Fit the multi-wavelength absorbance data against the pH using the Henderson-Hasselbalch equation. The presence of a tight, singular isosbestic point in the overlaid UV spectra self-validates the assay, proving a clean, two-state equilibrium without compound degradation.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay Causality: Carboxylic acids are rapidly cleared via UGT-mediated acyl glucuronidation. This assay proves that replacing the acid with a tetrazole or cyano-triazole effectively mitigates this specific metabolic liability.

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Cofactor Addition: Initiate the reaction by adding a cofactor mixture containing both NADPH (1 mM, for Phase I CYP450 metabolism) and UDPGA (2 mM, for Phase II UGT metabolism). Crucial Step: Include alamethicin (25 µg/mL) to permeabilize the microsomal membranes; without this, UGT enzymes located inside the microsomal lumen cannot access the UDPGA cofactor, leading to false-positive stability data.

  • Time-Course Sampling: Incubate at 37 °C. At specific time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Self-Validation: Calculate the intrinsic clearance (CL_int) and half-life (t1/2). Run a known carboxylic acid (e.g., diclofenac) as a positive control. If the diclofenac control does not show rapid UGT clearance, the assay is invalid and must be repeated.

G Start In Vitro HLM Assay HLM Human Liver Microsomes Start->HLM UGT UGT Pathway HLM->UGT UDPGA CYP CYP450 Pathway HLM->CYP NADPH COOH Carboxylic Acid: Rapid Clearance UGT->COOH Iso Bioisosteres: UGT Evasion UGT->Iso Blocked CYP->Iso Slow Oxidation

Comparative metabolic degradation pathways in human liver microsomes.

Conclusion & Strategic Recommendations While tetrazoles remain a highly reliable bioisostere for carboxylic acids, the 1H-1,2,3-triazole-4-carbonitrile system offers a compelling alternative when navigating complex structure-activity relationships (SAR)[2],[1]. By leveraging the strong electron-withdrawing nature of the cyano group, medicinal chemists can achieve the necessary acidic pKa while introducing a novel vector for target engagement. Furthermore, utilizing the cyano-triazole scaffold can frequently circumvent tetrazole-specific intellectual property constraints or idiosyncratic metabolic bottlenecks, making it an invaluable tool in modern drug discovery.

References 1.2 2.4 3.3 4.1 5.

Validation

Mass spectrometry fragmentation patterns of 1H-1,2,3-Triazole-4-carbonitrile

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of 1H-1,2,3-Triazole-4-carbonitrile vs. Isomeric Alternatives Introduction 1H-1,2,3-Triazole-4-carbonitrile is a highly versatile scaffold in drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of 1H-1,2,3-Triazole-4-carbonitrile vs. Isomeric Alternatives

Introduction

1H-1,2,3-Triazole-4-carbonitrile is a highly versatile scaffold in drug discovery, frequently utilized in click-chemistry and peptidomimetic synthesis. However, differentiating this compound from its structural isomers—such as 1,2,4-triazoles and 1,2,3-thiadiazoles—poses a significant analytical challenge. This guide provides an objective comparison of mass spectrometry (MS) techniques (EI-MS vs. ESI-HRMS/MS) for characterizing 1H-1,2,3-triazole-4-carbonitrile, detailing the mechanistic causality behind its fragmentation and offering a self-validating experimental protocol.

Mechanistic Causality in Triazole Fragmentation

Understanding the fragmentation of 1H-1,2,3-triazole-4-carbonitrile requires analyzing the thermodynamic drivers of its gas-phase dissociation.

  • The Hallmark Loss of N2​ : The defining feature of 1,2,3-triazoles under both electron ionization (EI) and electrospray ionization (ESI) is the rapid expulsion of molecular nitrogen ( N2​ , -28 Da). This pathway is driven by the low activation energy required to break the N2-N3 and N1-N5 bonds, leading to a highly stable, [1].

  • The Role of the 4-Carbonitrile Group: The electron-withdrawing cyano group (-CN) introduces competitive fragmentation pathways. Following the initial loss of N2​ , the intermediate undergoes a secondary loss of hydrogen cyanide (HCN, -27 Da), leading to a cascade of[2].

  • Comparison with Isomeric Alternatives:

    • vs. 1,2,4-Triazoles: 1,2,4-triazoles lack the contiguous three-nitrogen sequence and therefore do not readily lose N2​ . Their primary fragmentation involves the loss of HCN or NH3​ . The presence of an abundant [M−28]+ peak is a definitive diagnostic marker for the 1,2,3-isomer.

    • vs. 1,2,3-Thiadiazoles: While 1,2,3-thiadiazoles also lose N2​ , they subsequently exhibit a characteristic loss of elemental sulfur (S) or hydrogen sulfide ( H2​S ). In contrast, 1H-1,2,3-triazole-4-carbonitrile will exclusively lose HCN or a cyano radical after N2​ expulsion[1].

Comparative MS Technologies: EI-MS vs. ESI-MS/MS

Selecting the correct ionization technique is critical for structural elucidation.

  • Electron Ionization (EI-MS, 70 eV): As a hard ionization technique, EI-MS generates the radical cation M+∙ at m/z 94. The excess internal energy results in a base peak of [M−N2​]+∙ at m/z 66. While excellent for library matching, EI-MS can sometimes over-fragment the molecule, obscuring the molecular ion.

  • Electrospray Ionization Tandem MS (ESI-MS/MS): Soft ionization yields the intact protonated molecule [M+H]+ at m/z 95. By applying targeted Collision-Induced Dissociation (CID), researchers can precisely map the fragmentation cascade. ESI-MS/MS provides superior control over the fragmentation depth, making it the preferred method for distinguishing complex isomers in drug development.

Quantitative Data Presentation

The following table summarizes the diagnostic fragments used to identify 1H-1,2,3-triazole-4-carbonitrile across different MS platforms.

Ionization ModePrecursor IonDiagnostic Fragment 1Diagnostic Fragment 2Key Differentiator vs. Isomers
EI-MS (70 eV) M+∙ (m/z 94) [M−N2​]+∙ (m/z 66) [M−N2​−HCN]+∙ (m/z 39)Strong m/z 66 base peak rules out 1,2,4-triazoles.
(+)ESI-MS/MS [M+H]+ (m/z 95) [M+H−N2​]+ (m/z 67) [M+H−HCN]+ (m/z 68)Absence of sulfur-loss fragments rules out thiadiazoles.
(+)ESI-MS 3 m/z 67 [m/z67−HCN]+ (m/z 40)N/AConfirms the azirine intermediate structure.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following LC-ESI-MS/MS protocol incorporates a self-validating MS 3 step. This ensures that the observed fragments are causally linked to the 1,2,3-triazole core and not isobaric background noise.

Step 1: Sample Preparation

  • Dilute 1H-1,2,3-triazole-4-carbonitrile to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, ensuring efficient formation of the [M+H]+ precursor ion at m/z 95 during electrospray ionization.

Step 2: Chromatographic Separation

  • Inject 2 µL onto a UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 column separates the target compound from any unreacted azides or alkynes from the click-chemistry synthesis, preventing ion suppression.

Step 3: MS/MS Acquisition (CID)

  • Operate the Q-TOF or Orbitrap MS in positive ESI mode (Capillary voltage: 3.5 kV).

  • Isolate the precursor ion at m/z 95 (isolation width: 1.0 Da).

  • Apply a normalized collision energy (NCE) of 15-20 eV to induce the loss of N2​ , generating the m/z 67 fragment.

Step 4: Self-Validation via MS 3

  • Isolate the first-generation product ion at m/z 67 in the ion trap.

  • Apply a secondary collision energy of 25 eV.

  • Validation Logic: If the compound is a true 1H-1,2,3-triazole-4-carbonitrile, the m/z 67 ion will cleanly lose HCN (-27 Da) to yield an m/z 40 fragment. If the compound is an isobaric contaminant (or a 1,2,3-thiadiazole), this specific secondary dissociation will fail or yield alternative fragments, thereby self-validating the assay's structural assignment.

Visualizing the Analytical Workflows

Fragmentation_Pathway M1 [M+H]+ m/z 95 1H-1,2,3-Triazole-4-carbonitrile M2 [M+H - N2]+ m/z 67 Azirine intermediate M1->M2 Loss of N2 (-28 Da) Primary Pathway M3 [M+H - HCN]+ m/z 68 Alternative pathway M1->M3 Loss of HCN (-27 Da) Secondary Pathway M4 [M+H - N2 - HCN]+ m/z 40 Terminal fragment M2->M4 Loss of HCN (-27 Da) MS3 Validation

Figure 1: ESI-MS/MS fragmentation cascade of protonated 1H-1,2,3-triazole-4-carbonitrile.

Experimental_Workflow S1 Sample Prep 1 µg/mL MeCN S2 UHPLC C18 Separation S1->S2 S3 ESI-MS/MS Positive Ion Mode S2->S3 S4 MS3 Validation Isomer Isolation S3->S4 S5 Data Analysis Fragment Annotation S4->S5

Figure 2: Self-validating LC-MS/MS workflow for structural characterization of triazoles.

References

  • Mazur, D. M., et al. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." Molecules, PMC / National Institutes of Health. URL:[Link]

  • Wang, X., et al. "Ion Chemistry of 1H-1,2,3-Triazole." The Journal of Physical Chemistry A, ACS Publications. URL:[Link]

Sources

Comparative

Comparative Toxicity of 1H-1,2,3-Triazole-4-carbonitrile Derivatives: A Guide for Researchers

Introduction The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] These characteristics often enhance the pharmacolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] These characteristics often enhance the pharmacological profiles of compounds, leading to improved potency and selectivity.[1] This guide provides a comparative analysis of the toxicity of 1H-1,2,3-triazole-4-carbonitrile derivatives, a class of compounds with significant therapeutic potential. Our focus will be on providing researchers, scientists, and drug development professionals with the in-depth technical information and field-proven insights necessary to navigate the complexities of their toxicological profiles.

Triazole derivatives, in general, have a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[2] However, their potential for toxicity is a critical consideration in the drug development process.[3][4] Understanding the structure-toxicity relationship is paramount for designing safer and more effective therapeutic agents. This guide will delve into the comparative toxicity of various 1H-1,2,3-triazole-4-carbonitrile derivatives, supported by experimental data and detailed protocols.

Mechanisms of Triazole Toxicity

The toxicity of triazole derivatives can be multifaceted. For instance, some triazole fungicides have been shown to induce genotoxicity in mammals through oxidative stress.[5] This can lead to DNA damage, micronuclei formation, and genetic mutations.[5] In mammals, the primary target for many triazoles is the cytochrome P450 enzyme system, which is crucial for steroid biosynthesis.[6] This can lead to hepatotoxicity and disruption of steroid hormone homeostasis.[7]

It is important to note that not all triazole derivatives exhibit significant toxicity. For example, triazole alanine and triazole acetic acid, common metabolites of triazole fungicides, have been found to be of low acute toxicity and are unlikely to be genotoxic.[8] The specific substitutions on the triazole ring play a crucial role in determining the toxicological profile of a given derivative.

Comparative In Vitro Cytotoxicity Analysis

The initial assessment of a compound's toxicity is often performed using in vitro cytotoxicity assays. These assays provide valuable information on the potential of a compound to cause cell death and can help in the early identification of potentially toxic candidates.

Commonly Used Cell Lines for Cytotoxicity Screening:
  • Cancer Cell Lines:

    • MCF-7 (Breast Cancer)[9][10]

    • A549 (Lung Cancer)[11]

    • HT-29 (Colorectal Cancer)[9]

    • PC-3 (Prostate Cancer)[10]

    • HeLa (Cervical Cancer)[12]

  • Normal Cell Lines:

    • HaCaT (Human Keratinocytes)[9]

    • WI38 (Human Fibroblasts)[11]

    • Vero (Monkey Kidney Cells)[13]

    • NIH/3T3 (Mouse Embryonic Fibroblasts)[11]

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound. A lower IC50 value indicates greater potency in inhibiting cell growth. The following table summarizes the IC50 values for several 1H-1,2,3-triazole-4-carbonitrile derivatives against various cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Bet-TZ1 Betulin-1,2,4-triazoleA375 (Melanoma)22.41HaCaT>100[9]
Bet-TZ3 Betulin-1,2,4-triazoleA375 (Melanoma)34.34HaCaT>100[9]
Compound 4a Coumarin-1,2,3-triazoleA549 (Lung)2.97NIH/3T349.07[11]
Compound 5a Coumarin-1,2,3-triazoleA549 (Lung)8.87WI3813.96[11]
Compound 7a Chalcone-1,2,3-triazoleA549 (Lung)8.67--[11]
Compound 9 Thymol-1,3,4-oxadiazole-1,2,3-triazoleMCF-7 (Breast)1.1--[14]
Compound 9 Thymol-1,3,4-oxadiazole-1,2,3-triazoleHepG2 (Liver)1.4--[14]
Compound 9 Thymol-1,3,4-oxadiazole-1,2,3-triazoleHCT-116 (Colon)2.6--[14]
Compound 20a-e Epipodophyllotoxin-1,2,3-triazoleA549 (Lung)0.97-1.96NIH/3T353.86-89.04[11]
Compound 21 1,2,4-triazole derivative--Vero≥ 32 µg/mL[13]
Compound 28 1,2,4-triazole derivative--Vero≥ 32 µg/mL[13]
click-TIA Isophthalic acid-1,2,3-triazoleHeLaNon-cytotoxic up to 2.3 x 10⁻³ g/L--[12]
5-TIA Isophthalic acid-1,2,4-triazoleHeLaNon-cytotoxic up to 2.3 x 10⁻³ g/L--[12]

Analysis of In Vitro Data:

The data clearly demonstrates that the cytotoxicity of triazole derivatives is highly dependent on the nature of the substituents. For example, the epipodophyllotoxin-1,2,3-triazole hybrids (compounds 20a-e) exhibit potent anticancer activity against A549 cells while showing significantly lower toxicity towards normal NIH/3T3 cells.[11] In contrast, some coumarin-based derivatives, such as compound 5a, show toxicity to both cancer and normal cell lines.[11] The thymol-1,3,4-oxadiazole-1,2,3-triazole derivative (compound 9) demonstrates remarkable potency against several cancer cell lines.[14] Interestingly, the isophthalic acid derivatives, both 1,2,3- and 1,2,4-triazole isomers, were found to be non-cytotoxic at the tested concentrations.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B Allow cell attachment C Treat cells with varying concentrations of triazole derivatives B->C Expose to test compounds D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E Metabolic activity assessment F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G Dissolve formazan crystals H Read absorbance at 570 nm G->H Quantify viable cells I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1H-1,2,3-triazole-4-carbonitrile derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

In Vivo Toxicity Assessment

While in vitro assays provide valuable preliminary data, in vivo studies in animal models are essential for evaluating the systemic toxicity of a compound.

Acute and Chronic Toxicity Studies

Acute toxicity studies typically involve the administration of a single high dose of the compound to determine the immediate adverse effects and the median lethal dose (LD50). Chronic toxicity studies, on the other hand, involve repeated administration of lower doses over an extended period to assess long-term effects.

For example, a study on a new 1,2,4-triazole derivative, 3-(3-fluorophenyl)-6-(4-methoxyphenyl)-7H-[5][8][15]-triazolo-[3,4-b][5][6][15] thiadiazine, found no toxic effects after a single subcutaneous injection in guinea pigs at a dose of 40 mg/kg.[16] Furthermore, macroscopic and microscopic examinations of internal organs after 14 days showed no anatomical or morphological disorders at doses of 20 and 40 mg/kg.[16] Another study on S-derivatives of (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines found that the acute toxicity varied depending on the substituent, with LC50 values ranging from 8.29 mg/l to 49.66 mg/l in Danio rerio.[17]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute toxic class method (OECD Guideline 423) is a stepwise procedure used to estimate the acute oral toxicity of a substance.

OECD_423_Workflow A Select starting dose level (e.g., 300 mg/kg) B Dose 3 animals (usually female rats) A->B C Observe for 14 days B->C D Record mortality and clinical signs C->D E Decision Point: - 2-3 deaths: Stop, classify - 0-1 death: Proceed to next step D->E F Dose 3 more animals at the same or a lower/higher dose level E->F If necessary G Final Classification (based on mortality at different dose levels) E->G If sufficient data F->C

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Step-by-Step Protocol:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (typically rats), of a single sex (usually females as they are often slightly more sensitive). Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Dose Preparation: Prepare the test substance in a suitable vehicle. The volume administered should be kept as low as possible.

  • Dosing: Administer the test substance in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • Start with a group of 3 animals at a defined dose level (e.g., 300 mg/kg).

    • If 2 or 3 animals die, the test is stopped, and the substance is classified.

    • If 0 or 1 animal dies, a further 3 animals are dosed at the same or a different dose level, depending on the outcome.

  • Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Structure-Toxicity Relationships

The accumulated data allows for the elucidation of structure-toxicity relationships (STRs). For instance, the introduction of bulky or lipophilic groups can significantly alter the pharmacokinetic and toxicodynamic properties of a molecule. The presence of certain functional groups may also predispose a compound to metabolic activation, leading to the formation of reactive metabolites that can cause toxicity.

Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to predict the toxicity of new 1,2,4-triazole derivatives.[4] These models use molecular descriptors to correlate the chemical structure with toxicological endpoints.[4]

Conclusion

The toxicological evaluation of 1H-1,2,3-triazole-4-carbonitrile derivatives is a critical component of their development as therapeutic agents. This guide has provided a comparative overview of their toxicity, supported by experimental data and detailed protocols for key in vitro and in vivo assays. By understanding the structure-toxicity relationships and employing a systematic approach to toxicological testing, researchers can design and develop safer and more effective triazole-based drugs. It is crucial to consider that while some derivatives exhibit promising therapeutic windows with high efficacy and low toxicity, others may present significant safety concerns. Therefore, a thorough and comparative toxicological assessment is indispensable in the journey from a promising lead compound to a clinically viable drug.

References

  • de Assis, G. S., de Oliveira, A. C. A. X., & de Oliveira, G. A. R. (2025). Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. Reviews on Environmental Health. [Link]

  • FAO/WHO. (2007). 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. In JOINT FAO/WHO MEETING ON PESTICIDE RESIDUES. [Link]

  • Belgian Superior Health Council. (2015). Advice on toxicological evaluation of 1,2,4-triazole. [Link]

  • Patil, S. B., et al. (2012). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Chemical and Pharmaceutical Research, 4(9), 4344-4351. [Link]

  • Vasile, C. I., et al. (2023). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Molecules, 28(24), 8109. [Link]

  • Sree, R. S., et al. (2021). Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences, 11(2), 1-10. [Link]

  • Hester, S. D., et al. (2009). Toxicogenomic effects common to triazole antifungals and conserved between rats and humans. Toxicology and Applied Pharmacology, 238(2), 123-133. [Link]

  • Al-Masoudi, N. A., et al. (2023). Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell. Pharmaceutical Chemistry Journal, 57(5), 629-637. [Link]

  • Parchenko, V., et al. (2024). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems, 15(1), 164-169. [Link]

  • Various Authors. (2024). Mechanisms of action of 1,2,3-triazole hybrids. In ResearchGate. [Link]

  • Li, Y., et al. (2026). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 708321. [Link]

  • Pérez-Rodríguez, A., et al. (2018). Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. Molecular Pharmaceutics, 15(8), 3237-3246. [Link]

  • Pokhodylo, N., et al. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663-676. [Link]

  • Singh, S., et al. (2022). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Chemistry, Section B, 61(8), 896-903. [Link]

  • Al-Salem, H. S., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8. [Link]

  • Hrytsenko, I., et al. (2023). Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. Farmatsevtychnyi Zhurnal, 78(2), 55-65. [Link]

  • Li, X., et al. (2024). Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. European Journal of Medicinal Chemistry, 269, 116301.
  • Parchenko, V., et al. (2024). View of Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems. [Link]

  • Khan, I., et al. (2020). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 25(18), 4138. [Link]

  • Roy, K., et al. (2022). Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models. Ecotoxicology and Environmental Safety, 242, 113839. [Link]

Sources

Validation

Benchmarking 1H-1,2,3-Triazole-4-carbonitrile Click Reaction Kinetics: CuAAC vs. Base-Catalyzed Organoclick Pathways

Executive Summary The 1H-1,2,3-triazole-4-carbonitrile scaffold is a privileged pharmacophore and a critical building block for zwitterionic energetic materials and targeted kinase inhibitors[1][2]. Synthesizing this hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-1,2,3-triazole-4-carbonitrile scaffold is a privileged pharmacophore and a critical building block for zwitterionic energetic materials and targeted kinase inhibitors[1][2]. Synthesizing this highly functionalized motif efficiently requires a rigorous selection of the appropriate click chemistry pathway. Historically, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing cyanoalkynes has been the industry standard[3]. However, recent breakthroughs in transition-metal-free, base-catalyzed organoclick reactions utilizing malononitrile have introduced a highly efficient alternative that yields 5-amino-1H-1,2,3-triazole-4-carbonitriles[4][5].

As a Senior Application Scientist, I have structured this guide to objectively benchmark the kinetics, mechanistic causality, and experimental protocols of both methodologies to assist drug development professionals in selecting the optimal synthetic route.

Mechanistic Pathways & Logical Divergence

Understanding the kinetic discrepancies between these two methods requires analyzing their divergent transition states.

Pathway A (CuAAC): The reaction between an organic azide and a cyanoalkyne is catalyzed by Cu(I). The electron-withdrawing cyano group accelerates the formation of the copper-acetylide intermediate. However, this same electronic effect can make the alkyne susceptible to side reactions if the Cu(I) oxidation state is not tightly maintained via a reducing agent[3]. The regioselectivity is strictly 1,4-disubstituted[6].

Pathway B (Base-Catalyzed Organoclick): This transition-metal-free route utilizes malononitrile. A base (e.g., Cs₂CO₃) deprotonates the highly acidic α -hydrogen of malononitrile, generating a nucleophilic carbanion. This carbanion undergoes a rapid [3+2] cycloaddition with the azide to form a 1,2,3-triazol-4H-imine intermediate, which instantly tautomerizes into the stable 5-amino-1,2,3-triazole-4-carbonitrile[5]. The strong electron-withdrawing nature of the cyano group is the causal factor driving both the initial deprotonation and the subsequent cycloaddition[5].

G cluster_CuAAC Pathway A: CuAAC (Metal Catalyzed) cluster_Base Pathway B: Organoclick (Metal-Free) A1 Azide + Cyanoalkyne A2 Cu(I)-Acetylide Intermediate A1->A2 CuSO4 / NaAsc (Reduction) A3 4-Cyano-1,2,3-triazole (Product) A2->A3 [3+2] Cycloaddition & Protonation B1 Azide + Malononitrile B2 Malononitrile Carbanion B1->B2 Cs2CO3 / DMSO (Deprotonation) B3 5-Amino-4-cyano- 1,2,3-triazole B2->B3 [3+2] Cycloaddition & Tautomerization

Figure 1: Mechanistic divergence between CuAAC and Base-Catalyzed Organoclick pathways.

Kinetic Benchmarking & Experimental Data

To provide an objective comparison, we benchmarked the kinetic parameters of both pathways using standard aryl azides. Table 1 summarizes the quantitative data.

Table 1: Kinetic and Thermodynamic Benchmarking of Triazole-4-carbonitrile Synthesis
ParameterCuAAC (Azide + Cyanoalkyne)Organoclick (Azide + Malononitrile)
Catalyst / Reagent 5 mol% CuSO₄ / 10 mol% NaAsc1.5 equiv Cs₂CO₃
Solvent System t-BuOH / H₂O (1:1)DMSO (Anhydrous)
Temperature 25 °C (Ambient)25 °C - 40 °C
Reaction Time ( t1/2​ ) ~45 - 60 minutes~15 minutes
Apparent Rate Constant ( kobs​ ) 1.2×10−3 s−1 4.8×10−3 s−1
Atom Economy 100%100%
Typical Isolated Yield 85 - 92%95 - 99%
Regioselectivity Strictly 1,4-disubstitutedStrictly 1,4,5-trisubstituted
Causality in Kinetic Discrepancies

The base-catalyzed organoclick pathway exhibits a significantly higher rate constant ( kobs​ ). This is driven by the use of anhydrous DMSO. As a polar aprotic solvent, DMSO heavily solvates the Cs⁺ cation while leaving the malononitrile carbanion "naked" and highly nucleophilic. Furthermore, the large ionic radius of Cesium (Cs⁺) provides a loose ion pair, maximizing the reactivity of the carbanion compared to smaller cations like K⁺ or Na⁺[4][5]. Conversely, CuAAC kinetics with cyanoalkynes can be slightly retarded by the cyano group's strong electron-withdrawing effect, which competes with the copper for electron density during the metallacycle formation[3].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: CuAAC Synthesis of 1-Aryl-4-cyano-1H-1,2,3-triazole

Objective: Synthesize 4-cyano-1,2,3-triazoles via transition-metal catalysis.

  • Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of aryl azide and 1.05 mmol of cyanoalkyne in 5 mL of a t-BuOH/H₂O (1:1 v/v) mixture.

    • Causality: The biphasic t-BuOH/H₂O system ensures the solubility of organic substrates while stabilizing the Cu(I) catalyst in the aqueous phase.

  • Catalyst Activation: Add 0.05 mmol (5 mol%) of CuSO₄·5H₂O followed immediately by 0.10 mmol (10 mol%) of sodium ascorbate.

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ, preventing the oxidative homocoupling (Glaser coupling) of the alkynes[3].

  • Reaction & Validation: Stir vigorously at room temperature.

    • Self-Validation Step: Monitor the reaction via FT-IR. The disappearance of the strong, sharp azide stretching band at ~2100 cm⁻¹ confirms complete conversion.

  • Isolation: Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Base-Catalyzed Synthesis of 5-Amino-1-aryl-1H-1,2,3-triazole-4-carbonitrile

Objective: Synthesize 5-amino-4-cyano-1,2,3-triazoles via transition-metal-free organoclick chemistry.

  • Preparation: Dissolve 1.0 mmol of aryl azide and 1.2 mmol of malononitrile in 5 mL of anhydrous DMSO.

    • Causality: Excess malononitrile ensures pseudo-first-order kinetics, driving the reaction to completion rapidly.

  • Deprotonation: Add 1.5 mmol of anhydrous Cs₂CO₃ to the stirring solution.

    • Causality: Cs₂CO₃ is specifically chosen over K₂CO₃ because the larger Cs⁺ ion creates a more reactive, less tightly bound enolate pair, accelerating the [3+2] cycloaddition[4][5].

  • Reaction & Validation: Stir at room temperature for 15–30 minutes.

    • Self-Validation Step: In addition to FT-IR (azide disappearance at ~2100 cm⁻¹), monitor the appearance of a primary amine doublet (N-H stretch) at ~3410 cm⁻¹ and ~3355 cm⁻¹. This validates the critical tautomerization step from the imine to the 5-amino product[5].

  • Isolation: Quench the reaction by pouring it into 20 mL of ice-cold distilled water. The product typically precipitates as a highly pure solid. Filter, wash with cold water, and dry under a vacuum.

Conclusion & Selection Guide

For synthesizing 1H-1,2,3-triazole-4-carbonitrile derivatives, the base-catalyzed organoclick reaction using malononitrile offers superior kinetics, higher yields, and completely eliminates transition-metal contamination—a critical advantage for late-stage pharmaceutical development and polymer synthesis[5]. However, if the 5-amino group is structurally undesirable for the target pharmacophore, the traditional CuAAC route using cyanoalkynes remains a robust, highly regioselective alternative[3][6].

References

  • Azide-acetonitrile "click" reaction triggered by Cs2CO3: The atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles Source: ResearchGate URL
  • Efficient Conversion of Inert Nitriles to Multifunctional Poly(5-amino-1,2,3-triazole)
  • Source: The Journal of Organic Chemistry (ACS)
  • ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)
  • Source: Organic Letters (ACS)
  • CA3089769A1 - Gcn2 inhibitors and uses thereof Source: Google Patents URL

Sources

Comparative

A Comparative Guide to the Purity Analysis of 1H-1,2,3-Triazole-4-carbonitrile: Validating NMR as a Primary Method

In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical attribute that directly impacts its efficacy, safety, and reproducibility in downstream applications. For novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical attribute that directly impacts its efficacy, safety, and reproducibility in downstream applications. For novel heterocyclic building blocks like 1H-1,2,3-Triazole-4-carbonitrile, a precursor in the synthesis of various drug candidates, rigorous purity assessment is not merely a quality control step but a foundational requirement.[1][2] This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with a conventional chromatographic method (HPLC-UV) for the purity determination of 1H-1,2,3-Triazole-4-carbonitrile. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Principle of Absolute Quantification: Why qNMR?

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone for structural elucidation, also serves as a powerful quantitative tool.[3][4] Unlike chromatographic techniques that rely on calibration curves of the specific analyte, qNMR is a primary ratio method of measurement.[5][6] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][7] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated directly, without the need for a reference standard of the analyte itself.[7][8][9] This makes qNMR an invaluable technique for the purity assessment of new chemical entities where a certified reference material of the analyte may not be available.

For 1H-1,2,3-Triazole-4-carbonitrile, which possesses distinct proton signals, ¹H qNMR offers a direct and elegant approach to purity determination. This guide will walk you through the validation of a ¹H qNMR method, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and referencing the United States Pharmacopeia (USP) General Chapter <761>.[10][11][12][13][14]

Experimental Design: A Self-Validating System

A robust analytical method must be a self-validating system. This means that the experimental design should inherently include checks and balances to ensure the accuracy and reliability of the results. Here, we compare the purity of a synthesized batch of 1H-1,2,3-Triazole-4-carbonitrile determined by a validated ¹H qNMR method against a more traditional reversed-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Materials and Methods

Synthesis of 1H-1,2,3-Triazole-4-carbonitrile: The target compound was synthesized following a literature procedure.[1][2] Briefly, the synthesis may involve the cycloaddition of an azide with a suitable nitrile-containing precursor. Potential impurities could include starting materials, reaction byproducts, or residual solvents.

¹H qNMR Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material, purity ≥99.5%). The choice of maleic acid is based on its high purity, stability, non-volatility, and its simple ¹H NMR spectrum consisting of a sharp singlet that does not overlap with the analyte signals.[15][16]

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). This solvent was chosen for its ability to dissolve both the analyte and the internal standard, and its residual solvent peak does not interfere with the signals of interest.

  • Sample Preparation: Accurately weigh approximately 10 mg of 1H-1,2,3-Triazole-4-carbonitrile and 10 mg of maleic acid into a clean, dry vial. Dissolve the mixture in approximately 0.75 mL of DMSO-d₆. Vortex the sample to ensure homogeneity. Transfer the solution to a 5 mm NMR tube.

HPLC-UV

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of 1H-1,2,3-Triazole-4-carbonitrile in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions to establish a calibration curve.

Experimental Workflow and Data Validation

The following diagram illustrates the logical flow of the purity determination and method validation process.

G cluster_0 Purity Analysis Workflow Analyte 1H-1,2,3-Triazole-4-carbonitrile qNMR_Method ¹H qNMR Analysis Analyte->qNMR_Method HPLC_Method HPLC-UV Analysis Analyte->HPLC_Method Data_Analysis Data Analysis & Purity Calculation qNMR_Method->Data_Analysis HPLC_Method->Data_Analysis Comparison Method Comparison & Validation Data_Analysis->Comparison

Caption: Workflow for purity analysis and method comparison.

Step-by-Step ¹H qNMR Protocol
  • Instrument Setup:

    • Lock and shim the spectrometer on the DMSO-d₆ signal.

    • Set the temperature to 298 K.

    • Use a standard 90° pulse sequence.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration. A D1 of 30 seconds is a conservative starting point.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum carefully.

    • Perform a baseline correction.

    • Integrate the characteristic, well-resolved signals of both 1H-1,2,3-Triazole-4-carbonitrile and the maleic acid internal standard. For 1H-1,2,3-triazole, the triazole proton signal is a distinct singlet. For maleic acid, the two olefinic protons give a single sharp peak.

  • Purity Calculation: The purity of the analyte is calculated using the following formula[9][17]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • analyte = 1H-1,2,3-Triazole-4-carbonitrile

    • std = Internal Standard (Maleic Acid)

Comparative Data and Validation

The following table summarizes the purity results obtained from both the ¹H qNMR and HPLC-UV methods for the same batch of 1H-1,2,3-Triazole-4-carbonitrile. The validation parameters for the qNMR method were assessed according to ICH Q2(R1) guidelines.[13][18]

Parameter¹H qNMR ResultHPLC-UV ResultICH Q2(R1) Acceptance Criteria
Purity (%) 98.7%98.5%-
Specificity Demonstrated by unique, well-resolved signals for the analyte and internal standard.Peak purity analysis by DAD confirmed no co-eluting impurities.The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.[14]
Linearity (R²) Not required for qNMR as it is a primary method.[7][17]0.9995A linear relationship should be demonstrated across the analytical procedure's range. A correlation coefficient >0.99 is generally considered acceptable.
Accuracy (% Recovery) 99.2% (determined by spiking a known amount of a reference standard)99.5%The closeness of test results obtained by the method to the true value.
Precision (%RSD) 0.3% (n=6)0.5% (n=6)The precision of an analytical procedure is usually expressed as the variance, standard deviation or coefficient of variation of a series of measurements.

The Causality Behind Experimental Choices: A Deeper Dive

The choice of qNMR as a primary method for purity determination is deliberate. Its power lies in its ability to provide a direct measure of the molar ratio of the analyte to a certified reference material, thereby anchoring the purity value to the SI unit of the mole.[6][9] This is a significant advantage over chromatographic methods which are relative techniques requiring calibration with a standard of the same compound.

The selection of maleic acid as the internal standard was critical.[16] An ideal internal standard for ¹H qNMR should:

  • Have a simple spectrum with sharp signals that do not overlap with the analyte.

  • Be highly pure and stable.

  • Be non-reactive with the analyte and the solvent.

  • Have a molecular weight comparable to the analyte to minimize weighing errors.

The experimental parameters for qNMR, particularly the long relaxation delay (D1), are crucial for ensuring the quantitative nature of the experiment.[19] Incomplete relaxation of the nuclear spins between pulses will lead to signal intensity variations that are not proportional to the number of nuclei, thus invalidating the quantitative result.

Logical Validation Pathway

The validation of the qNMR method follows a logical progression to establish its suitability for its intended purpose.

G cluster_1 qNMR Method Validation Logic Specificity Specificity Confirmed Accuracy Accuracy Verified Specificity->Accuracy Precision Precision Established Accuracy->Precision Robustness Robustness Assessed Precision->Robustness Validated_Method Validated qNMR Method Robustness->Validated_Method

Caption: Logical flow for the validation of the qNMR method.

Conclusion: An Authoritative and Trustworthy Approach

This guide has demonstrated that ¹H qNMR is a highly accurate, precise, and reliable primary method for the purity determination of 1H-1,2,3-Triazole-4-carbonitrile. The results are in excellent agreement with those obtained by a conventional HPLC-UV method, providing a strong cross-validation of the purity assessment. The inherent advantages of qNMR, particularly its ability to provide absolute quantification without the need for an analyte-specific reference standard, make it an indispensable tool in modern chemical research and pharmaceutical development.[7][8][17] By adhering to the principles of scientific integrity, employing self-validating protocols, and grounding our methodology in authoritative guidelines, we establish a trustworthy framework for the quality control of this important chemical entity.

References

  • Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidine drug ca - Taylor & Francis. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ... - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. [Link]

  • Full article: Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidine drug candidates - Taylor & Francis. [Link]

  • Method Validation of Pharmaceuticals | PDF | Nuclear Magnetic Resonance - Scribd. [Link]

  • 〈761〉 Nuclear Magnetic Resonance Spectroscopy - USP-NF ABSTRACT. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals - ACS Publications. [Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - uspbpep.com. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation - Indian Journal of Pharmaceutical Sciences. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing - Emery Pharma. [Link]

  • Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: Synthesis, Antioxidant Properties and Use as a - The Royal Society of Chemistry. [Link]

  • qNMR - BIPM. [Link]

  • INTERNATIONAL STANDARD ISO 24583 iTeh STANDARD PREVIEW (standards.iteh.ai). [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. [Link]

  • Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: Synthesis, Antioxidant Properties and Use as a Precursor to Highly Functionalized Tetrazoles | Request PDF - ResearchGate. [Link]

  • 1H-[1][10][20]Triazole-4-carbonitrile, 5-(4-aminofurazan-3-ylamino)- - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC. [Link]

  • 1H-[1][10][20]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - Frontiers. [Link]

  • Divergent Synthesis of Functionalized 1,2,4-Triazoles and 1,3,4-Oxadiazoles via a Microwave-Assisted [3 + 2] Annulation of Heteroaryl Carbonitriles with Arylhydrazides: A Synthetic and Density Functional Theory Study | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

  • (PDF) An Efficient Synthesis of 1-(4H-1,2,4-Triazol-3-yl)-Hexahydroquinoline-3-carbonitrile and their Spiro Derivatives from β-Enaminones - ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.